Product packaging for rac N-Bisdesmethyl Tramadol, Hydrochloride(Cat. No.:CAS No. 541505-91-3)

rac N-Bisdesmethyl Tramadol, Hydrochloride

Cat. No.: B561859
CAS No.: 541505-91-3
M. Wt: 271.785
InChI Key: AFFXUWQWSARNJX-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rac N-Bisdesmethyl Tramadol, Hydrochloride is a characterized metabolite of the analgesic drug tramadol and serves as a critical reference standard in pharmaceutical research . Tramadol is known for its dual mechanism of action, functioning as a weak mu-opioid receptor agonist while also inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine . The activity of tramadol is heavily dependent on its metabolism by liver enzymes, primarily through O- and N-demethylation pathways . As an N-demethylated metabolite, rac N-Bisdesmethyl Tramadol is integral to studying the metabolic fate and pharmacokinetic profile of the parent drug. Researchers utilize this compound for analytical method development, method validation (AMV), and rigorous quality control (QC) procedures during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards, helping to ensure the accuracy and reliability of analytical data . This product is offered as a high-purity chemical standard to support these vital laboratory applications. It is intended for research use only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClNO2 B561859 rac N-Bisdesmethyl Tramadol, Hydrochloride CAS No. 541505-91-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15;/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFXUWQWSARNJX-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747168
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541505-91-3
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic pathways for rac-N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,O-Didesmethyl Tramadol. This compound is a known metabolite of Tramadol.[1] While direct, detailed synthetic routes are not extensively documented in publicly available literature, this document outlines plausible pathways based on established chemical principles and analogous transformations reported for Tramadol and its derivatives.

Introduction

Tramadol is a centrally acting analgesic with a complex pharmacological profile.[2][3] It is metabolized in the liver to several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5), the target of this guide.[1][4][5] The synthesis of these metabolites is of significant interest for pharmacological studies and as reference standards in analytical and forensic applications. This guide proposes two primary retrosynthetic approaches to rac-N-Bisdesmethyl Tramadol, Hydrochloride, starting from Tramadol or a common precursor.

Retrosynthetic Analysis

The synthesis of rac-N-Bisdesmethyl Tramadol can be approached from Tramadol itself through sequential demethylation reactions or by modifying the classical Tramadol synthesis. The two main strategies involve:

  • Pathway A: Sequential N-demethylation followed by O-demethylation of Tramadol.

  • Pathway B: Sequential O-demethylation followed by N-demethylation of Tramadol.

A third, more direct approach involves the use of a protected primary amine in the initial Mannich reaction, followed by deprotection and O-demethylation.

Proposed Synthetic Pathways

Pathway A: N-Demethylation followed by O-Demethylation

This pathway begins with the N-demethylation of Tramadol to yield N-desmethyl Tramadol (Nortramadol), followed by the O-demethylation of the phenolic ether.

Pathway_A Tramadol Tramadol N_Desmethyl_Tramadol rac-N-Desmethyl Tramadol Tramadol->N_Desmethyl_Tramadol N-Demethylation Target rac-N-Bisdesmethyl Tramadol N_Desmethyl_Tramadol->Target O-Demethylation HCl_Salt rac-N-Bisdesmethyl Tramadol, HCl Target->HCl_Salt HCl Salt Formation

Caption: Pathway A: Sequential N-demethylation and O-demethylation of Tramadol.

Pathway B: O-Demethylation followed by N-Demethylation

This pathway reverses the order of demethylation, starting with the O-demethylation of Tramadol to produce O-desmethyl Tramadol (M1), followed by N-demethylation.

Pathway_B Tramadol Tramadol O_Desmethyl_Tramadol rac-O-Desmethyl Tramadol (M1) Tramadol->O_Desmethyl_Tramadol O-Demethylation Target rac-N-Bisdesmethyl Tramadol O_Desmethyl_Tramadol->Target N-Demethylation HCl_Salt rac-N-Bisdesmethyl Tramadol, HCl Target->HCl_Salt HCl Salt Formation

Caption: Pathway B: Sequential O-demethylation and N-demethylation of Tramadol.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of Tramadol

The synthesis of the starting material, Tramadol, is well-established and typically involves a two-step process.[6][7][8]

Mannich_Reaction_Workflow Start Reactants: - Cyclohexanone - Paraformaldehyde - Dimethylamine HCl Reaction Reaction: - Reflux in ethanol - Acidic conditions Start->Reaction Workup Work-up: - Cool and filter - Wash with cold ethanol Reaction->Workup Product Product: 2-((Dimethylamino)methyl)cyclohexan-1-one HCl Workup->Product

Caption: Experimental workflow for the Mannich reaction.

Protocol:

  • To a round-bottom flask, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol.

  • The mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the reaction.

  • Upon cooling, the product, 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride, often crystallizes and can be isolated by filtration.

Grignard_Reaction_Workflow Reactants Reactants: - 3-Bromoanisole - Magnesium turnings - 2-((Dimethylamino)methyl)cyclohexan-1-one Grignard_Formation Grignard Reagent Formation: - Anhydrous THF - Iodine crystal (activator) Reactants->Grignard_Formation Addition Grignard Addition: - Add Mannich base in THF - Stir at room temperature Grignard_Formation->Addition Quench Quenching & Work-up: - Saturated NH4Cl (aq) - Extraction with ether - Drying and concentration Addition->Quench Product Product: rac-Tramadol Quench->Product

Caption: Experimental workflow for the Grignard reaction to synthesize Tramadol.

Protocol:

  • Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • The Mannich base, 2-((dimethylamino)methyl)cyclohexan-1-one, is then added to the Grignard reagent.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product, rac-Tramadol, is extracted with an organic solvent, and the solvent is removed under reduced pressure.

Demethylation Reactions

Several methods are available for the N-demethylation of tertiary amines. The choice of reagent depends on the substrate and desired selectivity.

Protocol (Von Braun Reaction):

  • The tertiary amine (Tramadol or O-Desmethyl Tramadol) is treated with cyanogen bromide (CNBr) in a non-polar solvent like chloroform or benzene.

  • The resulting cyanamide is then hydrolyzed under acidic or basic conditions to yield the secondary amine.

Protocol (Polonovski Reaction):

  • The tertiary amine is first oxidized to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • The N-oxide is then treated with a reducing agent, such as trifluoroacetic anhydride (TFAA) or iron(II) sulfate, to yield the secondary amine.

The cleavage of the methyl ether on the phenyl ring can be achieved using strong acids or nucleophiles.

Protocol (Using Boron Tribromide):

  • The starting material (Tramadol or N-Desmethyl Tramadol) is dissolved in a dry, inert solvent such as dichloromethane.

  • The solution is cooled to a low temperature (e.g., -78 °C), and boron tribromide (BBr₃) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched by the slow addition of water or methanol, followed by an aqueous work-up to isolate the phenolic product.

A patent for the synthesis of O-Desmethyltramadol suggests a method using potassium hydroxide in monoethylene glycol under phase transfer conditions, which could be adapted for this step.[9][10]

Final Step: Hydrochloride Salt Formation

Protocol:

  • The free base of rac-N-Bisdesmethyl Tramadol is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data Summary

While specific yields for the synthesis of rac-N-Bisdesmethyl Tramadol are not available in the reviewed literature, the following table provides typical yields for the foundational reactions in Tramadol synthesis, which can serve as a benchmark.

Reaction StepStarting MaterialsProductTypical Yield (%)Reference
Mannich ReactionCyclohexanone, Paraformaldehyde, Dimethylamine HCl2-((Dimethylamino)methyl)cyclohexan-1-one HCl70-85[6][8]
Grignard Reaction2-((Dimethylamino)methyl)cyclohexan-1-one, 3-methoxyphenylmagnesium bromiderac-Tramadol60-75[6][8]
O-DemethylationTramadolO-Desmethyl Tramadol88-95[9][10]

Note: The yields for the N-demethylation and the final salt formation steps are highly dependent on the chosen method and substrate and would require experimental determination.

Conclusion

The synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride, can be logically approached through the sequential demethylation of Tramadol or its precursors. The pathways and protocols outlined in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this important Tramadol metabolite. The choice of reagents and reaction conditions for the demethylation steps will be critical in optimizing the overall yield and purity of the final product. Further experimental work is necessary to refine these proposed pathways and establish a definitive synthetic route.

References

In-Depth Technical Guide: Mechanism of Action of rac N,N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of racemic N,N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the centrally acting analgesic, tramadol. This document synthesizes available data on its interaction with opioid receptors and monoamine transporters, presents quantitative data in a structured format, and details relevant experimental methodologies. The included diagrams, generated using Graphviz, illustrate key metabolic and experimental pathways to facilitate a deeper understanding of its pharmacological profile. Based on current scientific literature, it is important to note that rac N,N-Bisdesmethyl Tramadol (also known as M3) exhibits minimal pharmacological activity at its primary targets.

Introduction

Tramadol is a synthetic opioid analgesic with a dual mechanism of action, involving both weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[1] Its analgesic effects are largely attributed to its primary active metabolite, O-desmethyltramadol (M1). However, tramadol is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP3A4, and CYP2B6, into several other metabolites, including N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3).[2] This guide focuses specifically on the mechanism of action of racemic N,N-Bisdesmethyl Tramadol, Hydrochloride (M3).

Metabolic Pathway of Tramadol

Tramadol undergoes extensive hepatic metabolism to produce a variety of metabolites. The formation of N,N-Bisdesmethyl Tramadol (M3) is a result of sequential N-demethylation of tramadol. The metabolic cascade is illustrated in the diagram below.

Metabolic Pathway of Tramadol Metabolic Pathway of Tramadol to N,N-Bisdesmethyl Tramadol (M3) tramadol Tramadol M1 O-desmethyltramadol (M1) (Active Metabolite) tramadol->M1 CYP2D6 M2 N-desmethyltramadol (M2) tramadol->M2 CYP3A4/2B6 M5 N,O-didesmethyltramadol (M5) M1->M5 CYP3A4/2B6 M3 N,N-didesmethyltramadol (M3) (rac N-Bisdesmethyl Tramadol) M2->M3 CYP2D6

Figure 1: Metabolic conversion of tramadol to its primary metabolites.

Mechanism of Action

The pharmacological activity of a compound is determined by its affinity and efficacy at specific biological targets. For tramadol and its metabolites, the primary targets are the µ-opioid receptor and the serotonin (SERT) and norepinephrine (NET) transporters.

Opioid Receptor Interaction

Research into the opioid activity of tramadol's metabolites has revealed that N,N-Bisdesmethyl Tramadol (M3) has a very low affinity for the µ-opioid receptor. A key study by Gillen et al. (2000) demonstrated that (+/-)-M3 displayed only weak affinity, with a Ki value greater than 10 µM.[3] Furthermore, in a [35S]GTPγS binding assay, which measures the functional activation of G-protein coupled receptors, M3 showed no stimulatory effect, indicating a lack of agonistic activity at the µ-opioid receptor.[3]

Monoamine Reuptake Inhibition

While tramadol itself exhibits significant inhibition of serotonin and norepinephrine reuptake, contributing to its analgesic effect, comprehensive quantitative data on the inhibitory activity of N,N-Bisdesmethyl Tramadol (M3) at SERT and NET is not widely available in the current body of scientific literature. However, the available information suggests that metabolites other than M1 generally have negligible activity.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for rac N,N-Bisdesmethyl Tramadol (M3) in comparison to tramadol and its other key metabolites. This data is essential for understanding the relative contribution of each compound to the overall pharmacological profile of tramadol.

CompoundTargetParameterValueReference
rac N,N-Bisdesmethyl Tramadol (M3) µ-Opioid Receptor Ki > 10 µM [3]
µ-Opioid Receptor GTPγS Binding No stimulatory effect [3]
Tramadolµ-Opioid ReceptorKi2.4 µM[3]
Serotonin Transporter (SERT)Ki0.99 µM[4]
Norepinephrine Transporter (NET)Ki0.79 µM[4]
O-desmethyltramadol (M1)µ-Opioid ReceptorKi3.4 nM[3]
N-desmethyltramadol (M2)µ-Opioid ReceptorKi> 10 µM[3]
N,O-didesmethyltramadol (M5)µ-Opioid ReceptorKi100 nM[3]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the pharmacological data presented.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.

Radioligand Binding Assay Workflow Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing µ-opioid receptors incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]naloxone) prep_radioligand->incubate prep_compound Prepare serial dilutions of test compound (M3) prep_compound->incubate separate Separate bound and free radioligand (e.g., vacuum filtration) incubate->separate count Quantify bound radioactivity (scintillation counting) separate->count analyze Generate competition curve and calculate IC50 count->analyze calculate_ki Calculate Ki using the Cheng-Prusoff equation analyze->calculate_ki

Figure 2: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.[3]

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used for all dilutions and incubations.

  • Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]naloxone) and varying concentrations of the unlabeled test compound (rac N,N-Bisdesmethyl Tramadol).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Monoamine Reuptake Inhibition Assay

This protocol describes a common method for assessing the inhibition of serotonin or norepinephrine transporters.

Monoamine Reuptake Inhibition Assay Workflow Experimental Workflow for Monoamine Reuptake Assay cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification & Analysis prep_cells Culture cells expressing SERT or NET preincubate Pre-incubate cells with test compound or vehicle prep_cells->preincubate prep_radioligand Prepare radiolabeled substrate (e.g., [3H]serotonin) add_radioligand Add radiolabeled substrate and incubate prep_radioligand->add_radioligand prep_compound Prepare serial dilutions of test compound (M3) prep_compound->preincubate preincubate->add_radioligand terminate Terminate uptake (e.g., rapid washing with ice-cold buffer) add_radioligand->terminate lyse_cells Lyse cells to release intracellular contents terminate->lyse_cells count Quantify intracellular radioactivity (scintillation counting) lyse_cells->count analyze Calculate percent inhibition and determine IC50 count->analyze

References

In-Depth Technical Guide: Pharmacological Profile of rac-N,N-Bisdesmethyl Tramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive pharmacological profile of racemic N,N-Bisdesmethyl Tramadol Hydrochloride, a secondary metabolite of the centrally acting analgesic, Tramadol. Contrary to the pharmacological activity of Tramadol and its primary active metabolite, O-Desmethyltramadol (M1), current scientific literature indicates that N,N-Bisdesmethyl Tramadol is pharmacologically inactive as an opioid receptor agonist. This guide details its metabolic pathway, and the available (though limited) information regarding its interaction with key central nervous system targets. The synthesis of related Tramadol metabolites is also discussed to provide context for its chemical derivation.

Introduction

Tramadol is a widely prescribed analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1][2] Its analgesic efficacy is significantly dependent on its hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2D6, to the more potent µ-opioid receptor agonist, O-desmethyltramadol (M1).[1] Further metabolic pathways include N-demethylation by CYP3A4 and CYP2B6 to N-desmethyltramadol (M2).[3] Subsequent metabolism of these primary metabolites leads to the formation of secondary metabolites, including N,N-Bisdesmethyl Tramadol (also referred to as N,N-didesmethyltramadol or M3).[3][4] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of Tramadol's overall mechanism of action, clinical efficacy, and potential for drug-drug interactions. This guide focuses specifically on the pharmacological characteristics of rac-N,N-Bisdesmethyl Tramadol Hydrochloride.

Metabolism and Pharmacokinetics

N,N-Bisdesmethyl Tramadol is a secondary metabolite in the complex metabolic cascade of Tramadol. The metabolic pathway leading to its formation is outlined below.

Metabolic Pathway

The primary metabolism of Tramadol involves two main pathways:

  • O-demethylation: Catalyzed by CYP2D6, this pathway converts Tramadol to its most active metabolite, O-desmethyltramadol (M1).[3]

  • N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway produces N-desmethyltramadol (M2).[3]

N,N-Bisdesmethyl Tramadol (M3) is subsequently formed through the N-demethylation of O-desmethyltramadol (M1) or the O-demethylation of N-desmethyltramadol (M2).[4]

Tramadol Tramadol M1 O-Desmethyltramadol (M1) Tramadol->M1 CYP2D6 M2 N-Desmethyltramadol (M2) Tramadol->M2 CYP3A4/CYP2B6 M3 rac N,N-Bisdesmethyl Tramadol (M3) M1->M3 CYP3A4/CYP2B6 M2->M3 CYP2D6

Metabolic pathway of Tramadol to N,N-Bisdesmethyl Tramadol.

Limited pharmacokinetic data is available specifically for N,N-Bisdesmethyl Tramadol. Studies on Tramadol pharmacokinetics have identified its presence in plasma and urine, though generally at lower concentrations compared to the parent drug and primary metabolites.[5]

Pharmacological Profile

The defining characteristic of rac-N,N-Bisdesmethyl Tramadol's pharmacological profile is its reported lack of significant activity at opioid receptors.

Opioid Receptor Activity
Monoamine Transporter Activity

The effect of rac-N,N-Bisdesmethyl Tramadol on the serotonin (SERT) and norepinephrine (NET) transporters has not been extensively studied. Tramadol's analgesic effect is partly attributed to its ability to inhibit the reuptake of these monoamines.[7] Specifically, the (+)-enantiomer of Tramadol is a serotonin reuptake inhibitor, while the (-)-enantiomer inhibits norepinephrine reuptake.[8] Given the structural modifications from the parent compound, it is plausible that N,N-Bisdesmethyl Tramadol has a significantly different affinity for these transporters. However, without direct experimental evidence, its activity at SERT and NET remains uncharacterized.

Synthesis

While a specific, detailed experimental protocol for the synthesis of rac-N,N-Bisdesmethyl Tramadol Hydrochloride is not widely published, its synthesis would conceptually follow from the N-demethylation of N-desmethyltramadol or N,N-demethylation of Tramadol. A general approach for the synthesis of Tramadol and its analogs often involves a Mannich reaction followed by a Grignard reaction.[9] The synthesis of N-demethylated analogs can be achieved through demethylation of the parent compound or by starting with a primary or secondary amine in the initial synthetic steps.

A plausible synthetic route could involve the N-demethylation of N-desmethyltramadol. N-demethylation of tertiary amines can be achieved through various methods, such as the von Braun reaction, although this can be harsh.[10] A more modern approach might involve reaction with chloroformates followed by hydrolysis.

cluster_0 Conceptual Synthetic Pathway N-Desmethyltramadol N-Desmethyltramadol N-Demethylation Reaction N-Demethylation Reaction N-Desmethyltramadol->N-Demethylation Reaction rac N,N-Bisdesmethyl Tramadol rac N,N-Bisdesmethyl Tramadol N-Demethylation Reaction->rac N,N-Bisdesmethyl Tramadol HCl Salt Formation HCl Salt Formation rac N,N-Bisdesmethyl Tramadol->HCl Salt Formation Final Product rac N,N-Bisdesmethyl Tramadol, Hydrochloride HCl Salt Formation->Final Product

Conceptual overview of the synthesis of the target compound.

Experimental Protocols

Opioid Receptor Binding Assay (Hypothetical Protocol)
  • Objective: To determine the binding affinity of rac-N,N-Bisdesmethyl Tramadol Hydrochloride for the human µ-opioid receptor (hMOR).

  • Method: Radioligand competition binding assay.

  • Materials:

    • Membranes from cells stably expressing the hMOR (e.g., CHO-hMOR or HEK293-hMOR cells).

    • Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).

    • Non-specific binding control: Naloxone (10 µM).

    • Test compound: rac-N,N-Bisdesmethyl Tramadol Hydrochloride at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation is carried out at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold assay buffer.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Assay (Hypothetical Protocol)
  • Objective: To determine the inhibitory effect of rac-N,N-Bisdesmethyl Tramadol Hydrochloride on serotonin and norepinephrine transporters.

  • Method: In vitro reuptake assay using cells expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Materials:

    • HEK293 cells stably expressing hSERT or hNET.

    • Radiolabeled substrate: [³H]-Serotonin for hSERT or [³H]-Norepinephrine for hNET.

    • Non-specific uptake control: A known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

    • Test compound: rac-N,N-Bisdesmethyl Tramadol Hydrochloride at various concentrations.

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Procedure:

    • Cells are pre-incubated with the test compound or vehicle.

    • The radiolabeled substrate is added to initiate the uptake reaction.

    • Incubation is carried out for a short period at 37°C.

    • Uptake is terminated by rapid washing with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined.

cluster_0 In Vitro Pharmacological Evaluation Workflow start rac N,N-Bisdesmethyl Tramadol Hydrochloride assay1 Opioid Receptor Binding Assay start->assay1 assay2 Monoamine Transporter Uptake Assay start->assay2 data1 Determine Ki at Opioid Receptors assay1->data1 data2 Determine IC50 at SERT and NET assay2->data2 profile Comprehensive Pharmacological Profile data1->profile data2->profile

Workflow for the pharmacological characterization.

Conclusion

rac-N,N-Bisdesmethyl Tramadol Hydrochloride is a secondary metabolite of Tramadol, formed through successive demethylation reactions. The current body of evidence strongly suggests that, unlike its parent compound and the primary active metabolite M1, N,N-Bisdesmethyl Tramadol is inactive as an opioid receptor agonist and therefore does not contribute to the analgesic effects of Tramadol via this mechanism. Its activity at monoamine transporters remains to be elucidated through direct experimental investigation. Further research, including detailed in vitro binding and functional assays, is necessary to fully characterize the pharmacological profile of this metabolite and to definitively confirm its lack of interaction with key central nervous system targets. Such studies would provide a more complete understanding of the complex pharmacology of Tramadol and its metabolites.

References

An In-depth Technical Guide to rac N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,N-didesmethyltramadol hydrochloride, is a secondary metabolite of the centrally acting analgesic, Tramadol.[1] Tramadol itself is a synthetic analog of codeine and exerts its analgesic effects through a dual mechanism: a weak affinity for the µ-opioid receptor and the inhibition of serotonin and norepinephrine reuptake.[2] The metabolism of tramadol is complex, involving multiple cytochrome P450 enzymes and producing several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and other demethylated forms. This whitepaper provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, pharmacology, and analytical determination.

Chemical and Physical Properties

This compound is the hydrochloride salt of the N,N-demethylated metabolite of tramadol. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1RS,2RS)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
Synonyms rac-N,N-didesmethyltramadol hydrochloride, M3[3]
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
CAS Number 1018989-95-1 (for hydrochloride)
Appearance White to off-white solid
Solubility Soluble in water, methanol, and ethanol

Synthesis

A plausible synthetic route would begin with the appropriate aminoketone precursor, which would then be reacted with a Grignard reagent derived from 3-bromoanisole. Subsequent demethylation steps would lead to the desired product.

A general procedure for the synthesis of tramadol analogs is described by Alvarado et al. (2005). This can be adapted for the synthesis of rac N-Bisdesmethyl Tramadol by starting with a primary amine in the initial Mannich reaction.[4]

Conceptual Synthesis Workflow:

Synthesis Cyclohexanone Cyclohexanone Mannich_Reaction Mannich Reaction Cyclohexanone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Primary_Amine Primary Amine (e.g., ammonia or a protected amine) Primary_Amine->Mannich_Reaction Aminoketone 2-(aminomethyl)cyclohexan-1-one Mannich_Reaction->Aminoketone Grignard_Reaction Grignard Reaction Aminoketone->Grignard_Reaction Grignard_Reagent 3-methoxyphenylmagnesium bromide (Grignard Reagent) Grignard_Reagent->Grignard_Reaction N_Bisdesmethyl_Tramadol rac N-Bisdesmethyl Tramadol Grignard_Reaction->N_Bisdesmethyl_Tramadol HCl_Salt_Formation HCl Salt Formation N_Bisdesmethyl_Tramadol->HCl_Salt_Formation Final_Product This compound HCl_Salt_Formation->Final_Product

Caption: Conceptual synthesis of this compound.

Pharmacology

The pharmacological activity of rac N-Bisdesmethyl Tramadol is significantly different from that of its parent compound, tramadol, and the primary active metabolite, O-desmethyltramadol (M1).

Opioid Receptor Binding Affinity

In vitro studies have demonstrated that rac N-Bisdesmethyl Tramadol has a very low affinity for the µ-opioid receptor. A study by Gillen et al. (2000) reported a Ki value of > 10 µM for the inhibition of [³H]naloxone binding to the cloned human µ-opioid receptor, indicating negligible binding affinity.[3] This is in stark contrast to the active metabolite (+)-M1, which exhibits a high affinity (Ki = 3.4 nM).[3] These findings suggest that rac N-Bisdesmethyl Tramadol does not contribute to the opioid-mediated analgesic effects of tramadol.

Table 2: Opioid Receptor Binding Affinities (Ki) of Tramadol and its Metabolites

Compoundµ-Opioid Receptor Ki (nM)Reference
(+/-)-Tramadol2400[3]
(+)-O-Desmethyltramadol (M1)3.4[3]
(-)-O-Desmethyltramadol (M1)240[3]
(+/-)-N-Desmethyltramadol (M2)> 10000[3]
(+/-)-N,N-Bisdesmethyl Tramadol (M3) > 10000 [3]
(+/-)-N,O-Didesmethyltramadol (M5)100[3]
In Vitro Functional Activity

Consistent with its low binding affinity, rac N-Bisdesmethyl Tramadol did not show any agonistic activity in a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor binding.[3] This further confirms that it is not an active opioid agonist.

Pharmacokinetics

Specific pharmacokinetic data for rac N-Bisdesmethyl Tramadol is not as extensively documented as for tramadol and its primary metabolites. However, analytical methods have been developed to quantify its presence in biological fluids, allowing for its inclusion in pharmacokinetic studies of tramadol. One study reported the plasma concentration range of N,O-didesmethylate (a related metabolite) in cancer and non-cancer patients receiving tramadol, which were 6.1–147 ng/mL and 6.7–85.2 ng/mL, respectively.[5]

Tramadol Metabolic Pathway:

Metabolism Tramadol Tramadol M1 O-Desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 M2 N-Desmethyltramadol (M2) Tramadol->M2 CYP3A4/2B6 M5 N,O-Didesmethyltramadol (M5) (Active) M1->M5 CYP3A4/2B6 M3 N,N-Bisdesmethyl Tramadol (M3) (Inactive) M2->M3 CYP2D6

Caption: Metabolic pathway of Tramadol.

Experimental Protocols

Analytical Method for Quantification in Human Plasma

The following is a representative protocol for the simultaneous determination of tramadol and its desmethylates, including N,N-bisdesmethyl tramadol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from a validated procedure described in the literature.[5]

5.1.1. Sample Preparation

  • To 100 µL of human plasma, add an internal standard solution.

  • Perform protein precipitation by adding 300 µL of a mixture of acetonitrile and methanol under basic conditions.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Octadecylsilyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

  • Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tramadol264.258.1
O-Desmethyltramadol250.258.1
N-Desmethyltramadol250.242.1
N,N-Bisdesmethyl Tramadol 236.2 157.1
Internal Standard (e.g., Tramadol-d6)270.264.1

5.1.3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

  • Linearity: Establish a calibration curve over a relevant concentration range (e.g., 2.5–320 ng/mL).[5]

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.[5]

  • Recovery: Assess the extraction efficiency of the analytes from the plasma matrix.

  • Matrix Effect: Evaluate the influence of plasma components on the ionization of the analytes.

  • Stability: Test the stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term, and long-term).

Analytical Workflow:

AnalyticalWorkflow Start Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Pharmacokinetic Profiling Data_Analysis->End

Caption: Workflow for the quantitative analysis of N,N-Bisdesmethyl Tramadol.

Conclusion

This compound is a minor, inactive metabolite of tramadol. Its primary significance in drug development and clinical research lies in its role as an indicator of tramadol metabolism. The lack of significant affinity for the µ-opioid receptor and the absence of functional agonistic activity confirm that it does not contribute to the analgesic or adverse opioid effects of tramadol. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite in biological matrices, which is essential for comprehensive pharmacokinetic and metabolic profiling of tramadol. Further research could focus on the potential for this metabolite to interact with other biological targets, although current evidence suggests it is pharmacologically inert in the context of nociception.

References

Elucidating the Molecular Architecture of rac N-Bisdesmethyl Tramadol, Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the widely used analgesic, Tramadol. The following sections detail the chemical identity, metabolic origins, and analytical methodologies pertinent to the characterization of this compound.

Chemical Identity and Properties

rac-N-Bisdesmethyl Tramadol, Hydrochloride is a secondary amine metabolite of Tramadol, characterized by the removal of both methyl groups from the nitrogen atom of the parent compound. Its chemical structure and properties are fundamental to its analytical identification.

PropertyValue
Chemical Name (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride[1][2]
Molecular Formula C₁₄H₂₂ClNO₂[1]
Molecular Weight 271.78 g/mol [1]
CAS Number 541505-91-3[1]
Parent Compound Tramadol[3][4]

Metabolic Pathway of Tramadol

Tramadol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[4] This process leads to the formation of several metabolites, including the pharmacologically active O-desmethyl tramadol (M1) and other demethylated forms such as N-desmethyl tramadol (M2) and, subsequently, N,N-didesmethyltramadol.[5][6][7] The formation of rac-N-Bisdesmethyl Tramadol is a result of this metabolic cascade.

Tramadol_Metabolic_Pathway Figure 1: Simplified Metabolic Pathway of Tramadol Tramadol Tramadol M1 O-Desmethyltramadol (M1) (Active Metabolite) Tramadol->M1 CYP2D6 M2 N-Desmethyltramadol (M2) Tramadol->M2 CYP3A4/CYP2B6 M5 N,O-Didesmethyltramadol (M5) M1->M5 CYP3A4/CYP2B6 M2->M5 CYP2D6 N_Bisdesmethyl rac N-Bisdesmethyl Tramadol M2->N_Bisdesmethyl Further N-demethylation

Figure 1: Simplified Metabolic Pathway of Tramadol.

Methodologies for Structural Elucidation

The structural confirmation of Tramadol metabolites like rac-N-Bisdesmethyl Tramadol, Hydrochloride relies on a combination of advanced analytical techniques. While specific experimental data for this particular metabolite is not extensively published in consolidated form, the general approach involves chromatographic separation followed by spectroscopic analysis.

3.1. Experimental Workflow

A typical workflow for the identification and structural elucidation of Tramadol metabolites from a biological matrix is outlined below.

Structural_Elucidation_Workflow Figure 2: General Workflow for Metabolite Structural Elucidation Sample Biological Sample (e.g., Urine, Plasma) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction Separation Chromatographic Separation (LC or GC) Extraction->Separation Detection Mass Spectrometry (MS, MS/MS) Separation->Detection Analysis Data Analysis & Structural Interpretation Detection->Analysis Confirmation Comparison with Reference Standard Analysis->Confirmation

Figure 2: General Workflow for Metabolite Structural Elucidation.

3.2. Key Experimental Protocols

3.2.1. Sample Preparation

For the analysis of Tramadol and its metabolites in biological samples such as urine, a sample preparation step is crucial to remove interfering substances. A common technique is solid-phase extraction (SPE).

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove hydrophilic impurities.

    • Elute the analytes of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

3.2.2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS)

LC-HR-MS/MS is a powerful technique for the separation and identification of drug metabolites.[8][9]

  • Liquid Chromatography:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Temperature: The column is often heated to ensure reproducible retention times.

  • High-Resolution Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of Tramadol and its metabolites.

    • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used to obtain accurate mass measurements of the precursor and product ions.

    • Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ions to generate characteristic product ions for structural elucidation. The fragmentation pattern of N-Bisdesmethyl Tramadol would be expected to show the loss of the aminomethyl group and characteristic fragments from the cyclohexanol and methoxyphenyl rings.

Expected Mass Spectrometric Fragmentation

The structural elucidation of rac-N-Bisdesmethyl Tramadol by mass spectrometry would involve the interpretation of its fragmentation pattern. While a detailed experimental spectrum is not provided in the searched literature, a logical fragmentation pathway can be proposed based on the known fragmentation of Tramadol and its other metabolites.

Fragmentation_Pathway Figure 3: Proposed MS/MS Fragmentation of N-Bisdesmethyl Tramadol Parent [M+H]⁺ (N-Bisdesmethyl Tramadol) Frag1 Loss of H₂O Parent->Frag1 Frag2 Loss of CH₂NH₂ Parent->Frag2 Frag3 Cleavage of Cyclohexyl Ring Parent->Frag3

Figure 3: Proposed MS/MS Fragmentation of N-Bisdesmethyl Tramadol.

Synthesis and Characterization

The definitive structural elucidation of a metabolite often involves a comparison with a chemically synthesized reference standard. The synthesis of Tramadol and its analogues, including N-demethylated derivatives, has been reported.[10][11][12][13] The general approach involves a Mannich reaction to form the aminoketone precursor, followed by a Grignard or organolithium reaction to introduce the methoxyphenyl group.[10][11] The synthesized rac-N-Bisdesmethyl Tramadol, Hydrochloride would then be characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure. The data obtained from the reference standard would then be compared to the data from the metabolite isolated from biological samples.

Conclusion

The structural elucidation of rac-N-Bisdesmethyl Tramadol, Hydrochloride is achieved through a multi-faceted analytical approach. While this document outlines the core principles and methodologies based on the available scientific literature for Tramadol and its metabolites, the generation of a complete data package for this specific compound would necessitate dedicated experimental work. The combination of chromatographic separation, high-resolution mass spectrometry, and comparison with a synthesized reference standard provides the necessary evidence for unambiguous structural confirmation.

References

In Vitro Metabolism of Tramadol to N-Bisdesmethyl-Tramadol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a centrally acting analgesic with a complex mode of action involving both opioid and non-opioid mechanisms. Its analgesic efficacy is significantly influenced by its metabolism, which is primarily hepatic. The biotransformation of tramadol leads to the formation of several metabolites, with O-desmethyl-tramadol (M1) being the most significant for its opioid activity. Another key metabolic pathway is N-demethylation, leading to the formation of N-desmethyl-tramadol (M2), which is further metabolized to N,N-didesmethyl-tramadol (M3), also referred to as N-bisdesmethyl-tramadol. Understanding the in vitro metabolism of tramadol is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This guide provides an in-depth overview of the in vitro metabolism of tramadol to N-bisdesmethyl-tramadol, focusing on the core aspects of data presentation, experimental protocols, and pathway visualization.

Metabolic Pathway of Tramadol N-Demethylation

Tramadol undergoes sequential N-demethylation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The initial step involves the conversion of tramadol to N-desmethyl-tramadol (M2). Subsequently, M2 is further demethylated to form N,N-didesmethyl-tramadol (M3).

The primary enzymes responsible for the N-demethylation of tramadol to M2 are CYP3A4 and CYP2B6. These same enzymes, CYP3A4 and CYP2B6, are also responsible for the subsequent conversion of M2 to M3. While other metabolites of tramadol exist, this guide focuses on the N-demethylation pathway leading to N-bisdesmethyl-tramadol.

Tramadol_Metabolism Tramadol Tramadol M2 N-desmethyl-tramadol (M2) Tramadol->M2 CYP3A4, CYP2B6 M3 N,N-didesmethyl-tramadol (N-Bisdesmethyl-Tramadol) (M3) M2->M3 CYP3A4, CYP2B6

Tramadol N-Demethylation Pathway

Quantitative Data on Tramadol Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for Tramadol N-Demethylation to N-desmethyl-tramadol (M2) in Human Liver Microsomes

ParameterValueReference
High-affinity Km1021 µM[1]

Note: The N-demethylation of tramadol is best described by a two-site kinetic model, indicating the involvement of multiple enzymes or binding sites with different affinities. The value presented here represents the high-affinity component.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the metabolism of tramadol to its N-demethylated metabolites using human liver microsomes.

Objective:

To determine the in vitro metabolism of tramadol to N-desmethyl-tramadol and N,N-didesmethyl-tramadol in human liver microsomes.

Materials:
  • Tramadol hydrochloride

  • N-desmethyl-tramadol (analytical standard)

  • N,N-didesmethyl-tramadol (analytical standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_processing 4. Sample Processing cluster_analysis 5. Analysis Prep_Reagents Prepare reagents: - Tramadol stock solution - HLM suspension - NADPH regenerating system Pre_incubation Pre-incubate HLM and Tramadol at 37°C for 5 min Prep_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding NADPH regenerating system Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C with shaking (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate Quench Terminate reaction by adding ice-cold acetonitrile with internal standard Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant LCMS Analyze samples by LC-MS/MS Supernatant->LCMS Data_Analysis Quantify metabolites and analyze kinetic data LCMS->Data_Analysis

In Vitro Tramadol Metabolism Workflow
Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol or water).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the human liver microsome suspension.

    • Add the tramadol solution to achieve the desired final concentrations (a range of concentrations is typically used to determine kinetic parameters).

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linearity of the reaction rate.

  • Reaction Termination:

    • At each time point, terminate the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to separate and quantify tramadol, N-desmethyl-tramadol, and N,N-didesmethyl-tramadol.

    • Chromatographic Conditions (Example):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • A gradient elution is typically used to achieve optimal separation.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct calibration curves for each analyte using the analytical standards.

    • Quantify the concentrations of the metabolites formed at each time point.

    • Determine the initial rate of metabolite formation (V) at each substrate concentration.

    • If determining kinetic parameters, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The in vitro metabolism of tramadol to N-bisdesmethyl-tramadol is a multi-step process primarily catalyzed by CYP3A4 and CYP2B6. While quantitative kinetic data for the secondary demethylation step is limited, the provided protocols offer a robust framework for researchers to investigate this metabolic pathway. The use of human liver microsomes coupled with sensitive LC-MS/MS analysis allows for the accurate characterization of tramadol's metabolic profile. A thorough understanding of these in vitro processes is essential for the continued development and safe use of tramadol in clinical practice.

References

Toxicological Profile of rac N-Bisdesmethyl Tramadol, Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for rac N-Bisdesmethyl Tramadol, Hydrochloride (also known as N,N-didesmethyltramadol or M3) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the toxicological profile of the parent compound, tramadol, and its other major metabolites, to infer a potential profile for N-Bisdesmethyl Tramadol. The lack of specific studies on this metabolite necessitates a cautious interpretation of the data presented.

Introduction

Tramadol is a widely prescribed centrally acting analgesic for moderate to moderately severe pain.[1] Its analgesic effects are attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of norepinephrine and serotonin reuptake.[1][2] Tramadol is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[1][3] One of these is this compound. Understanding the toxicological profile of each metabolite is crucial for a complete safety assessment of the parent drug.

Metabolism and Pharmacokinetics of Tramadol

Tramadol is metabolized via two primary pathways: O-demethylation and N-demethylation.[1][2]

  • O-demethylation , mediated by CYP2D6, produces O-desmethyltramadol (M1), the primary active metabolite with a significantly higher affinity for the µ-opioid receptor than tramadol itself.[1][4]

  • N-demethylation , carried out by CYP3A4 and CYP2B6, results in N-desmethyltramadol (M2).[1][4]

These primary metabolites can be further metabolized. N-Bisdesmethyl Tramadol (M3) is a secondary metabolite formed from the further N-demethylation of M2.[1] Another active metabolite, N,O-didesmethyltramadol (M5), is also formed.[5] The metabolites are primarily excreted through the kidneys.[6]

Signaling Pathway of Tramadol Metabolism

Tramadol_Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 (O-demethylation) M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4/2B6 (N-demethylation) M5 N,O-didesmethyltramadol (M5) (Active) M1->M5 N-demethylation M3 rac N-Bisdesmethyl Tramadol (M3) M2->M3 N-demethylation

Caption: Metabolic pathway of tramadol leading to its primary and secondary metabolites.

Toxicological Profile of Tramadol and its Major Metabolites

The toxicological profile of this compound is not well-documented. Therefore, the known toxicological effects of the parent drug, tramadol, are summarized below to provide a foundational understanding.

Acute Toxicity

For tramadol, LD50 values in rats and mice after oral administration are estimated to be around 300-350 mg/kg. After intravenous administration, the LD50 values ranged from 50 to 100 mg/kg. Clinical signs of acute toxicity at high doses include behavioral disorders and convulsions. Overdose in humans can lead to central nervous system depression, seizures, and respiratory depression.[2][7]

Subchronic and Chronic Toxicity

Chronic administration of high doses of tramadol in animals has been associated with various toxic effects. One study in rats receiving 60 mg/kg/day for 90 days showed significant elevation in liver enzymes (ALT, AST, LDH) and markers of oxidative stress.[8] Histopathological changes were observed in the liver, kidney, and brain, with evidence of apoptosis.[8]

Table 1: Summary of Chronic Toxicity Findings for Tramadol

SpeciesDoseDurationKey FindingsReference
Rat60 mg/kg/day (oral)90 daysElevated liver enzymes, oxidative stress, histopathological changes in liver, kidney, and brain.[8]
RatUp to 30 mg/kg (oral)2 yearsNo treatment-related tumors.[9]
MouseUp to 30 mg/kg (oral)~2 yearsSlight, statistically significant increase in pulmonary and hepatic tumors in aged mice.[9]
Genotoxicity

The weight of evidence from a battery of mutagenicity studies indicates that tramadol does not pose a genotoxic risk to humans.[10][9] However, some studies using the comet assay in mice have suggested that tramadol may induce dose-dependent DNA damage.[11][12]

Carcinogenicity

Carcinogenicity studies in rats with oral doses up to 30 mg/kg did not show any treatment-related tumors.[9] In a mouse carcinogenicity study, a slight, but statistically significant, increase in common murine pulmonary and hepatic tumors was observed, particularly in aged mice, at doses up to 30 mg/kg.[9] This finding is generally not considered to suggest a risk in humans.[9]

Reproductive and Developmental Toxicity

Tramadol was not found to be teratogenic in rats and rabbits at oral doses up to 50 mg/kg/day and 100 mg/kg/day, respectively.[9] However, at maternally toxic doses, embryo-fetal lethality, reduced fetal weight, and skeletal ossification issues were observed.[9] Studies in female rats have shown that tramadol exposure can lead to a dose-dependent reduction in the number of live implants, conception rate, and litter size and weight.[13]

Safety Pharmacology

The major safety concern related to tramadol is the risk of seizures.[9] Tramadol can also cause dizziness, somnolence, nausea, and constipation.[3] At therapeutic doses, it generally has no significant effect on heart rate or left-ventricular function.[3]

Potential Toxicological Profile of this compound

Given the lack of direct data, the toxicological profile of N-Bisdesmethyl Tramadol (M3) can be hypothesized based on its position in the metabolic pathway.

  • Pharmacological Activity: Unlike M1 and M5, N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3) are generally considered to be pharmacologically inactive with respect to opioid receptor binding.[5] This suggests that M3 is unlikely to contribute to the opioid-mediated toxicities of tramadol, such as respiratory depression.

  • General Toxicity: As a metabolite, M3 would be expected to undergo further metabolism or be excreted. Its potential for direct organ toxicity (e.g., hepatotoxicity, nephrotoxicity) is unknown. However, since it is a product of the tramadol metabolic cascade, it could contribute to the overall toxic load, particularly in cases of overdose or in individuals with impaired metabolism or excretion.

  • Genotoxicity and Carcinogenicity: Without specific studies, it is not possible to determine the genotoxic or carcinogenic potential of M3.

Experimental Workflow for Toxicological Assessment

To establish a definitive toxicological profile for this compound, a standard battery of non-clinical safety studies would be required.

Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Assays (e.g., Ames, Chromosomal Aberration) Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Metabolism Metabolic Stability & CYP Inhibition/Induction Acute Acute Toxicity (Dose Range Finding, LD50) Metabolism->Acute RepeatDose Repeat-Dose Toxicity (Subchronic, Chronic) Acute->RepeatDose SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) Acute->SafetyPharm ReproTox Reproductive & Developmental Toxicity RepeatDose->ReproTox RepeatDose->Carcinogenicity

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of rac N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a widely used centrally acting analgesic for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. One of these is rac N-Bisdesmethyl Tramadol, also known as N,N-didesmethyltramadol (M3). Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and in the development of new drug formulations. This document provides detailed application notes and protocols for the detection and quantification of rac N-Bisdesmethyl Tramadol, Hydrochloride in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Tramadol

Tramadol undergoes extensive phase I and phase II metabolism. The initial steps involve O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). M2 is further metabolized to N,N-didesmethyltramadol (M3), the analyte of interest. The key enzymes involved in these transformations are CYP2D6, CYP3A4, and CYP2B6.[1]

Tramadol Metabolic Pathway Tramadol Tramadol M1 O-desmethyltramadol (M1) Tramadol->M1 CYP2D6 M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4, CYP2B6 M5 N,O-didesmethyltramadol (M5) M1->M5 CYP3A4, CYP2B6 PhaseII Phase II Metabolites (Glucuronides, Sulfates) M1->PhaseII M3 rac N-Bisdesmethyl Tramadol (N,N-didesmethyltramadol) M2->M3 CYP3A4, CYP2B6 M2->PhaseII M3->PhaseII M5->PhaseII

Metabolic pathway of Tramadol leading to the formation of N,N-didesmethyltramadol (M3).

Analytical Method: LC-MS/MS for the Quantification of rac N-Bisdesmethyl Tramadol in Human Urine

This protocol is based on a validated method for the simultaneous determination of tramadol and its phase I and II metabolites.[1]

Principle

The method utilizes dispersive liquid-liquid microextraction (DLLME) for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of rac N-Bisdesmethyl Tramadol.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Tramadol-d6)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

  • Extraction solvent (e.g., a mixture of ethyl acetate and chloroform)

  • Dispersing agent (e.g., methanol)

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical column: HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Centrifuge

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is dllme Dispersive Liquid-Liquid Microextraction add_is->dllme centrifuge Centrifugation dllme->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection quantification Quantification ms_detection->quantification

Workflow for the analysis of rac N-Bisdesmethyl Tramadol.

Protocols

1. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol to create calibration standards.

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in methanol and a working solution at an appropriate concentration.

2. Sample Preparation (Dispersive Liquid-Liquid Microextraction)

  • To 1 mL of urine sample in a centrifuge tube, add the internal standard.

  • Add a mixture of the extraction solvent and dispersing agent.[1]

  • Vortex the mixture vigorously for a few minutes to form a cloudy solution.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: HyPURITY C18 (150 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.2% formic acid in water (e.g., 35:65 v/v)[1]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition for rac N-Bisdesmethyl Tramadol: The precursor ion is m/z 236.4.[1] A potential product ion for quantification is m/z 44.1, corresponding to the [CH3-NH2-CH2]+ fragment. This transition should be confirmed and optimized in the laboratory.

    • MRM Transition for Internal Standard (Tramadol-d6): To be determined based on the specific internal standard used.

Method Validation and Data Presentation

The analytical method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery.

Table 1: Quantitative Data for the Analysis of rac N-Bisdesmethyl Tramadol

ParameterTramadol (Reference)[1]rac N-Bisdesmethyl Tramadol
Linearity Range0.1 - 160 ng/mLTo be determined
Correlation Coefficient (r²)> 0.998To be determined
Limit of Detection (LOD)To be determinedTo be determined
Limit of Quantitation (LOQ)To be determinedTo be determined
Accuracy (%)95.56 - 100.21To be determined
Precision (RSD %)1.58 - 3.92To be determined
Recovery (%)94.31 - 96.91To be determined

Note: The quantitative data for rac N-Bisdesmethyl Tramadol needs to be established through method validation in the user's laboratory. The data for Tramadol from the cited reference is provided as a general guideline.

Conclusion

The presented LC-MS/MS method provides a robust framework for the sensitive and specific quantification of this compound in human urine. The detailed protocol and workflow diagrams are intended to guide researchers in setting up and validating this analytical method in their own laboratories. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results in the analysis of this Tramadol metabolite.

References

Application Note: Quantitative Analysis of rac-N-Bisdesmethyl Tramadol Hydrochloride in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust HPLC-MS/MS method for the quantitative determination of racemic N-Bisdesmethyl Tramadol, a metabolite of the analgesic drug Tramadol, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate quantification of N-Bisdesmethyl Tramadol.

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5). N-Bisdesmethyl Tramadol (N,N-didesmethyltramadol) is another potential metabolite. Accurate quantification of these metabolites is crucial for understanding the pharmacokinetics, efficacy, and safety profile of Tramadol. This application note provides a detailed protocol for the analysis of racemic N-Bisdesmethyl Tramadol in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • rac-N-Bisdesmethyl Tramadol Hydrochloride standard (e.g., from a certified reference material provider)

  • Tramadol-D6 (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is utilized for sample preparation.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Tramadol-D6, 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Bisdesmethyl Tramadol236.258.125
Tramadol-D6 (IS)270.258.125

Note: The MRM transition for N-Bisdesmethyl Tramadol is predicted based on its chemical structure and fragmentation patterns of similar Tramadol metabolites. Optimization of collision energy may be required for specific instrumentation.

Results and Discussion

Linearity, Precision, and Accuracy

The method was validated for linearity, precision, and accuracy. Calibration curves were linear over the concentration range of 1 to 500 ng/mL for N-Bisdesmethyl Tramadol in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 1: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ18.510.295.8
Low36.27.8102.1
Mid1004.15.598.7
High4003.54.9101.3
Recovery

The extraction recovery of N-Bisdesmethyl Tramadol from human plasma was determined at three concentration levels.

Table 2: Extraction Recovery Data

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low392.5
Mid10095.1
High40094.3

Protocol

This section provides a step-by-step protocol for the quantification of rac-N-Bisdesmethyl Tramadol Hydrochloride in human plasma.

Standard and Internal Standard Preparation

1.1. Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-N-Bisdesmethyl Tramadol Hydrochloride in methanol. 1.2. Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. 1.3. Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Tramadol-D6 in methanol. 1.4. IS Working Solution (1 µg/mL): Dilute the IS stock solution in methanol.

Sample Preparation Protocol

2.1. Thaw plasma samples and standards on ice. 2.2. Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples. 2.3. Add 100 µL of the appropriate sample (blank plasma, spiked standard, or unknown) to each tube. 2.4. Add 10 µL of the IS working solution to all tubes except the blank matrix. 2.5. Vortex each tube for 5 seconds. 2.6. Add 300 µL of ice-cold acetonitrile to each tube. 2.7. Vortex vigorously for 1 minute. 2.8. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 2.9. Carefully transfer the supernatant to HPLC vials.

HPLC-MS/MS Analysis

3.1. Set up the HPLC and mass spectrometer with the conditions described in the "Experimental" section. 3.2. Create a sequence table including blanks, calibration standards, QCs, and unknown samples. 3.3. Inject the samples and acquire the data.

Data Analysis

4.1. Integrate the peak areas for N-Bisdesmethyl Tramadol and the internal standard (Tramadol-D6). 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with 1/x² weighting. 4.4. Determine the concentration of N-Bisdesmethyl Tramadol in the unknown samples and QCs from the calibration curve.

Visualizations

experimental_workflow sample Human Plasma Sample (100 µL) is_addition Add Internal Standard (Tramadol-D6, 10 µL) sample->is_addition precipitation Protein Precipitation (Acetonitrile, 300 µL) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Analysis msms->data

Caption: Experimental workflow for the quantification of N-Bisdesmethyl Tramadol.

logical_relationship parent Tramadol m1 O-desmethyltramadol (M1) parent->m1 CYP2D6 m2 N-desmethyltramadol (M2) parent->m2 CYP3A4/2B6 m5 N,O-didesmethyltramadol (M5) m1->m5 CYP3A4/2B6 target N-Bisdesmethyl Tramadol m2->target CYP2D6

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of rac-N-Bisdesmethyl Tramadol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of rac-N-Bisdesmethyl Tramadol (N-desmethyltramadol), a primary metabolite of the synthetic opioid Tramadol, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization to enhance analyte stability and chromatographic performance. The described GC-MS method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction

Tramadol is a widely prescribed analgesic that undergoes extensive metabolism in the body, primarily through N- and O-demethylation.[1][2] One of its principal metabolites is N-desmethyltramadol (NDT). Monitoring the levels of Tramadol and its metabolites, such as NDT, is crucial for understanding its pharmacokinetic profile, assessing patient compliance, and in toxicological investigations. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of these compounds in complex biological samples like urine and blood.[3][4] This note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of N-desmethyltramadol.

Experimental

1. Sample Preparation

A critical step in the analysis of N-desmethyltramadol from biological matrices is the effective extraction of the analyte from interfering substances. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully employed.

Protocol 1: Liquid-Liquid Extraction (LLE) [3]

  • To 1.0 mL of the biological sample (e.g., urine), add an appropriate internal standard (e.g., Proadifen).

  • Alkalinize the sample to a pH greater than 9.

  • Add 5 mL of an organic solvent mixture, such as methyl-tert-butyl ether (MTBE).

  • Vortex for 5 minutes, followed by centrifugation at approximately 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Perform a back-extraction by adding 1.0 mL of 0.1 M HCl. Vortex and centrifuge as in step 4.

  • Discard the organic layer and alkalinize the aqueous layer.

  • Perform a second extraction with 5 mL of MTBE.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is then ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) [1]

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol followed by deionized water and a conditioning buffer (e.g., 100 mM sodium acetate buffer, pH 4.5).

  • To 1.0 mL of the biological sample, add the internal standard and 6 mL of 100 mM sodium acetate buffer (pH 4.5).

  • Vortex and sonicate the sample for 15 minutes, then centrifuge for 15 minutes at approximately 3000 rpm.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge sequentially with deionized water, a weak organic solvent, and methanol to remove interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte with a mixture of an organic solvent and a strong base (e.g., 2% ammonium hydroxide in ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • The dried residue is then ready for derivatization.

2. Derivatization

Due to the presence of polar functional groups, derivatization of N-desmethyltramadol is often necessary to improve its thermal stability and chromatographic properties for GC-MS analysis.

Protocol 3: Silylation [4]

  • To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial and heat at 80°C for 45 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS injection.

Protocol 4: Acylation [1]

  • To the dried extract, add 3 µL of propionic anhydride.

  • Cap the vial, vortex, and heat at 70°C for 22 minutes.

  • Cool the vial to room temperature.

  • Reconstitute the sample in an appropriate solvent for injection.

3. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized N-desmethyltramadol. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature250°C
Carrier GasHelium
Oven ProgramInitial temp 70-100°C, hold for 1-3 min, ramp at 20-35°C/min to 290°C, hold for 1 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Specific ions for the derivatized N-desmethyltramadol should be selected. For Tramadol, a characteristic ion is m/z 58.[5]
Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of N-desmethyltramadol and related compounds from various studies.

AnalyteMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
N-desmethyltramadol (NDT)Urine10 - 100020[3]
TramadolUrine10 - 100010[3]
O-desmethyltramadol (ODT)Urine10 - 100010[3]
TramadolBlood25 - 5000Not Specified[4]
O-desmethyltramadol (ODT)Blood25 - 5000Not Specified[4]
Results and Discussion

The described methods provide excellent linearity and sensitivity for the quantification of N-desmethyltramadol in biological samples. The choice between LLE and SPE will depend on the laboratory's resources and the required sample throughput, with SPE generally offering cleaner extracts. Derivatization is a crucial step to ensure reproducible and robust chromatographic performance. The use of an internal standard is essential for accurate quantification to compensate for variations in extraction efficiency and injection volume.

Conclusion

The GC-MS methods outlined in this application note are well-suited for the routine analysis of N-desmethyltramadol in a research or clinical setting. The provided protocols for sample preparation, derivatization, and instrument parameters can be adapted to specific laboratory needs, offering a reliable approach for the quantitative determination of this key Tramadol metabolite.

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 1 SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 2 Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Derivatization Add Derivatizing Agent (e.g., BSTFA or Propionic Anhydride) Evaporation->Derivatization Heating Heating Derivatization->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of N-Bisdesmethyl Tramadol.

References

Application Note: The Role of rac N-Bisdesmethyl Tramadol, Hydrochloride as a Reference Standard in Clinical and Forensic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tramadol is a widely prescribed centrally acting analgesic used for moderate to moderately severe pain.[1][2] Its analgesic effect is complex, involving a dual mechanism: weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][3] Tramadol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[1][2][4] The main active metabolite, O-desmethyltramadol (M1), is a significantly more potent µ-opioid receptor agonist than the parent drug and is crucial for the analgesic effect.[1][5][6] Other key metabolites include N-desmethyltramadol (M2) and subsequently N,N-bisdesmethyl tramadol (also known as N,N-didesmethyltramadol).[1][7]

Given the variability in patient metabolism due to genetic polymorphisms (especially in CYP2D6) and the potential for drug abuse, accurately quantifying tramadol and its metabolites in biological samples is critical for clinical diagnostics, therapeutic drug monitoring, and forensic toxicology.[2][4][6] Certified reference standards are essential for developing and validating analytical methods to ensure the accuracy, precision, and reliability of these measurements. This document provides detailed application notes and protocols for the use of rac N-Bisdesmethyl Tramadol, Hydrochloride as a reference standard in the clinical analysis of tramadol metabolism.

Tramadol Metabolic Pathway

Tramadol undergoes extensive Phase I metabolism in the liver. The primary pathways are O-demethylation to form the active metabolite O-desmethyltramadol (M1), which is catalyzed by CYP2D6, and N-demethylation to form N-desmethyltramadol (M2), catalyzed by CYP2B6 and CYP3A4.[1][2][4] These primary metabolites can be further metabolized. M2 can undergo further N-demethylation to form N,N-bisdesmethyl tramadol.[1] These metabolites are then typically conjugated in Phase II reactions (e.g., glucuronidation) before being excreted, primarily via the kidneys.[1][2]

Tramadol_Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active Metabolite) Tramadol->M1 CYP2D6 M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4, CYP2B6 Conjugates Phase II Conjugates (Glucuronides/Sulfates) Tramadol->Conjugates UGT Enzymes M5 N,O-didesmethyltramadol (M5) (Active Metabolite) M1->M5 CYP3A4, CYP2B6 M1->Conjugates UGT Enzymes N_Bisdesmethyl rac N-Bisdesmethyl Tramadol (N,N-didesmethyltramadol) M2->N_Bisdesmethyl CYP2D6 M2->Conjugates UGT Enzymes M5->Conjugates UGT Enzymes N_Bisdesmethyl->Conjugates UGT Enzymes

Caption: Metabolic pathway of Tramadol in the liver.

Experimental Protocols for Clinical Analysis

The accurate quantification of tramadol and its metabolites, including N-Bisdesmethyl Tramadol, from complex biological matrices like plasma and urine requires robust analytical methods. The reference standard is crucial for creating calibration curves and quality control samples.

Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying tramadol and its metabolites in biological fluids.[8]

1. Principle: The method involves the extraction of analytes from a biological sample, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.

2. Materials and Reagents:

  • Reference Standards: this compound; Tramadol HCl; O-desmethyltramadol HCl; N-desmethyltramadol HCl.

  • Internal Standard (IS): Tramadol-d6, Propranolol, or other suitable IS.[8]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Perchloric acid.[9]

  • Water: Deionized or Milli-Q water.

  • Samples: Human plasma or urine.

3. Sample Preparation (Protein Precipitation): [8][9] This is a rapid and effective method for plasma samples.

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile (or 200 µL of 7% perchloric acid) to precipitate proteins.[8][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Instrumental Conditions: The following table summarizes typical LC-MS/MS conditions. Parameters should be optimized for the specific instrument used.

ParameterTypical Setting
LC Column C18 reverse-phase (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 - 1.0 mL/min[9]
Gradient Isocratic or gradient elution depending on required separation.
Column Temp. 40-45 °C[9]
Injection Vol. 5-10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Tramadol: m/z 264 → 58; O-desmethyltramadol: m/z 250 → 58; N-desmethyltramadol: m/z 250 → 44; N,N-bisdesmethyl tramadol: m/z 236 → 44 (Transitions must be optimized)[7][10]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable alternative, often requiring derivatization of the analytes to improve their volatility and chromatographic properties.

1. Principle: Analytes are extracted from the biological matrix, derivatized, and then separated and quantified using GC-MS.

2. Materials and Reagents:

  • Reference Standards: As listed in Protocol 1.

  • Internal Standard (IS): Proadifen (SKF525A) or Medazepam.[11][12]

  • Extraction Solvents: Ethyl acetate, Diethyl ether, Methyl-tert-butyl ether (MTBE).[11][12]

  • Buffers: 0.1 M Sodium Carbonate.[11]

  • Derivatizing Agent: Propionic anhydride or similar.[13]

3. Sample Preparation (Liquid-Liquid Extraction & Derivatization): [11][13]

  • To 0.5 mL of urine, add 0.1 mL of internal standard.

  • Add 1 mL of 0.1 M sodium carbonate to basify the sample.[11]

  • Add 4 mL of an extraction solvent (e.g., ethyl acetate:diethyl ether 1:1 v/v).[11]

  • Vortex for 30 seconds and centrifuge at 3,000 x g for 3 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue and add a derivatizing agent like propionic anhydride, then heat at 70°C for 20 minutes.[13]

  • After cooling, the sample is ready for GC-MS injection.

SPE_Workflow cluster_prep Sample Preparation Workflow (SPE) start 1. Biological Sample (Plasma/Urine) spike 2. Spike with Internal Standard start->spike load 4. Load Sample spike->load condition 3. Condition SPE Cartridge (e.g., Methanol, Buffer) condition->load wash 5. Wash Cartridge (Remove Interferences) load->wash elute 6. Elute Analytes (e.g., Ethyl Acetate/NH4OH) wash->elute evap 7. Evaporate Eluent to Dryness elute->evap reconstitute 8. Reconstitute in Mobile Phase (or Derivatize for GC-MS) evap->reconstitute end 9. Inject for Analysis reconstitute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Data Presentation: Method Performance

Using this compound and other metabolite standards, analytical methods can be validated. The following tables summarize typical performance data from published methods for tramadol and its primary metabolites.

Table 1: GC-MS Method Validation Parameters for Tramadol Metabolites in Urine [12]

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Extraction Efficiency (%)Intra-Assay Precision (%)
Tramadol10 - 100010102.121.29 - 6.48
O-desmethyltramadol10 - 100010101.301.29 - 6.48
N-desmethyltramadol10 - 10002098.211.29 - 6.48

Table 2: LC-MS/MS Method Validation Parameters for Tramadol Metabolites in Plasma [8][9]

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Mean Recovery (%)Within-Run Precision at LOQ (%)
Tramadol1.0 - 600.0[8]1.0[8]~96[9]< 10.9[9]
O-desmethyltramadol0.5 - 300.0[8]0.5[8]~96[9]< 10.1[9]

Conclusion

The quantification of tramadol's metabolic profile is essential for both clinical management and forensic investigations. The use of high-purity, certified reference standards, such as this compound, is fundamental to the development, validation, and routine application of robust analytical methods like LC-MS/MS and GC-MS. These standards enable laboratories to achieve the accuracy and precision required to make informed clinical decisions, understand patient-specific metabolism, and accurately interpret toxicological findings.

References

Application Note and Protocol for Solid-Phase Extraction of rac-N-Bisdesmethyl Tramadol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tramadol is a widely used centrally acting analgesic that undergoes extensive metabolism in the body. One of its metabolites is rac-N-Bisdesmethyl Tramadol (also known as N,N-didesmethyltramadol). Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex biological samples prior to chromatographic analysis. This document provides a detailed protocol for the solid-phase extraction of rac-N-Bisdesmethyl Tramadol from biological specimens, primarily focusing on a method adapted from established procedures for tramadol and its other metabolites.

Experimental Protocols

This section details a comprehensive solid-phase extraction protocol for the isolation of rac-N-Bisdesmethyl Tramadol from biological matrices such as urine, blood, and plasma. The protocol is based on a mixed-mode cation exchange SPE methodology, which has demonstrated high efficiency in extracting tramadol and its polar metabolites.

Materials and Reagents

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Bond Elute Certify, Strata-X-C)

  • Biological Specimen: Urine, plasma, serum, or homogenized tissue

  • Internal Standard (IS): An appropriate deuterated analog of N-Bisdesmethyl Tramadol or a compound with similar chemical properties.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Formic acid

    • Ammonium hydroxide

    • 100 mM Sodium acetate buffer (pH 4.5)[1]

    • Phosphate buffer (0.1 M, pH 6.0)[2]

    • Elution Solvent: Ethyl acetate/Ammonium hydroxide (98:2, v/v) or 2% Ammoniated Methanol[1][3]

Sample Preparation

Proper sample preparation is critical to ensure optimal extraction efficiency and reproducibility.

  • Urine/Plasma/Serum:

    • Thaw frozen samples to room temperature and vortex for 30 seconds to ensure homogeneity.[4]

    • Centrifuge the samples at approximately 3000 rpm for 10-15 minutes to pellet any particulate matter.[1]

    • Pipette 1.0 mL of the supernatant into a clean glass tube.[1]

    • Add the internal standard to all samples, calibrators, and controls.

    • For urine samples that may contain glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase can be performed prior to SPE.[5]

    • Dilute the sample with a buffer. For example, add 2 mL of 0.1 M phosphate buffer (pH 6.0) to 1 mL of serum or 6 mL of 100 mM sodium acetate buffer (pH 4.5) to 1 mL of urine.[1][2]

  • Tissue Homogenates (e.g., Brain, Liver):

    • Homogenize the tissue with deionized water (e.g., 1:3 or 1:5 dilutions).[1]

    • Centrifuge the homogenate and proceed with the supernatant as described for urine/plasma.[1]

Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE procedure using a mixed-mode cation exchange cartridge.

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water, and finally 2-3 mL of the appropriate buffer (e.g., 100 mM sodium acetate buffer, pH 4.5 or 0.1 M phosphate buffer, pH 6.0).[1][2] Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate of approximately 1-2 mL/minute.[1]

  • Washing:

    • Wash the cartridge to remove endogenous interferences. A typical wash sequence includes:

      • 1 mL of deionized water.

      • 1 mL of 0.1 M acetic acid.

      • 2-3 mL of methanol.[1]

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Elute the analyte of interest using 2-3 mL of a freshly prepared elution solvent such as ethyl acetate/ammonium hydroxide (98:2, v/v) or 2% ammoniated methanol.[1][3]

    • Collect the eluate in a clean collection tube at a slow flow rate (1-2 mL/minute) to ensure complete elution.[1]

Post-Extraction Processing

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40-50°C.[3]

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase for the analytical instrument (e.g., 100-200 µL of a mixture of acetonitrile and water).[3]

    • Vortex the reconstituted sample to ensure the analyte is fully dissolved.

    • Transfer the sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Data Presentation

The following table summarizes quantitative data from various studies on the extraction of tramadol and its metabolites. While specific data for rac-N-Bisdesmethyl Tramadol is limited, the presented values for tramadol and O-desmethyltramadol provide a strong indication of the expected performance of the described SPE protocol.

AnalyteMatrixSPE Cartridge TypeRecovery (%)Limit of Quantification (LOQ) (ng/mL)Reference
TramadolSerumC18/Strong Cation Exchange84.8 - 98.921[2]
TramadolPlasmaStrata-X>851[3]
O-desmethyltramadolPlasmaNot Specified962[6]
TramadolUrineCation Exchange>693-25[7]
O-desmethyltramadolPlasmaNot Specified93.52 ± 7.8850[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the solid-phase extraction of rac-N-Bisdesmethyl Tramadol.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Urine, Plasma, etc.) Centrifuge Centrifugation Sample->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike Buffer Add Buffer (e.g., Acetate or Phosphate) Spike->Buffer Condition 1. Condition Cartridge (Methanol, Water, Buffer) Buffer->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water, Acid, Methanol) Load->Wash Elute 4. Elute Analyte (Ammoniated Solvent) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS or GC-MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for N-Bisdesmethyl Tramadol.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs BiologicalMatrix Biological Matrix (e.g., Urine, Plasma) SamplePrep Sample Pre-treatment BiologicalMatrix->SamplePrep Reagents SPE Cartridge & Reagents SPE Solid-Phase Extraction Reagents->SPE SamplePrep->SPE PostProcessing Post-Extraction Processing SPE->PostProcessing CleanExtract Purified Analyte Extract PostProcessing->CleanExtract AnalyticalData Quantitative Data (Concentration) CleanExtract->AnalyticalData

Caption: Logical Flow from Sample to Quantitative Data.

References

Application Note: Derivatization of rac-N-Bisdesmethyl Tramadol for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization of racemic N-Bisdesmethyl Tramadol (N,N-didesmethyl tramadol), a major metabolite of the synthetic opioid analgesic Tramadol, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The conversion of the polar amine and hydroxyl groups of N-Bisdesmethyl Tramadol into nonpolar derivatives is crucial for improving chromatographic resolution, increasing volatility, and enhancing detector sensitivity.[1] This document outlines two primary derivatization methods, silylation and acylation, presents a summary of quantitative performance data, and provides a comprehensive experimental workflow.

Introduction

Tramadol is extensively metabolized in the body, primarily through N- and O-demethylation, forming several metabolites, including N-Bisdesmethyl Tramadol. Monitoring the levels of Tramadol and its metabolites in biological matrices is essential in clinical and forensic toxicology, as well as in pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of these compounds. However, the polar nature of metabolites like N-Bisdesmethyl Tramadol, containing primary amine and hydroxyl functional groups, leads to poor chromatographic peak shape and thermal instability. Derivatization is a necessary sample preparation step to address these challenges by converting the polar functional groups into less polar, more volatile, and thermally stable derivatives. This note details validated methods for the derivatization and subsequent GC-MS analysis of N-Bisdesmethyl Tramadol.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of N-Bisdesmethyl Tramadol and related compounds using GC-MS following derivatization.

AnalyteDerivatization ReagentMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Extraction Recovery (%)
N-Bisdesmethyl Tramadol (NDT) Propionic AnhydrideUrine10 - 1000201.29 - 6.481.28 - 6.8498.21
Tramadol (T)Propionic AnhydrideUrine10 - 1000101.29 - 6.481.28 - 6.84102.12
O-Desmethyltramadol (ODT)Propionic AnhydrideUrine10 - 1000101.29 - 6.481.28 - 6.84101.30
Tramadol (T)BSTFA + 1% TMCSWhole Blood, Brain, Liver, Kidney50 - 100050< 15< 15Not Reported
O-Desmethyltramadol (ODT)BSTFA + 1% TMCSWhole Blood, Brain, Liver, Kidney50 - 100050< 15< 15Not Reported
Tramadol (T)MSTFA + 1% TMCSSkeletal TissuesCalibration curve with R² > 0.99Not ReportedNot ReportedNot ReportedNot Reported
O-Desmethyltramadol (ODT)MSTFA + 1% TMCSSkeletal TissuesCalibration curve with R² > 0.98Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting Tramadol and its metabolites from biological matrices.[2][3]

Materials:

  • SPE Columns (e.g., Polychrom Clin II)[2]

  • 100 mM Sodium Acetate Buffer (pH 4.5)[2]

  • Methanol

  • Eluting Solvent: Ethyl Acetate/Ammonium Hydroxide (98/2, v/v)[2]

  • Internal Standard (IS) Solution (e.g., Methapyrilene, 50 mg/L)[2]

  • Nitrogen Evaporator

Procedure:

  • To 1.0 mL of the biological sample (e.g., urine, blood), add 10 µL of the internal standard solution.[2]

  • Add 6 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex for 30 seconds.[2]

  • Sonicate the mixture for 15 minutes, followed by centrifugation at approximately 3000 rpm for 15 minutes.[2]

  • Condition the SPE column with appropriate solvents as per the manufacturer's instructions.

  • Load the supernatant onto the conditioned SPE column.[2]

  • Wash the column to remove interfering compounds.

  • Elute the analytes with the eluting solvent.[2]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.[2]

Derivatization Methods

This method is effective for derivatizing both the amine and hydroxyl groups of N-Bisdesmethyl Tramadol and its related metabolites, rendering them stable for GC analysis.[2]

Materials:

  • Propionic Anhydride[2]

  • Reconstitution Solvent (e.g., Toluene with an internal standard)

Procedure:

  • To the dried extract from the SPE step, add a suitable volume of propionic anhydride.

  • Vortex the mixture and heat at an appropriate temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization.

  • Evaporate the excess propionic anhydride under a stream of nitrogen.

  • Reconstitute the derivatized residue in a suitable solvent for GC-MS injection.[2]

Silylation is a common derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[1][4]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1] or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[5]

  • Ethyl Acetate

Procedure:

  • To the dried extract, add a mixture of the silylating agent (e.g., 50 µL of MSTFA + 1% TMCS) and a solvent (e.g., 50 µL of ethyl acetate).[5]

  • Vortex the mixture and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 1 hour) to facilitate the derivatization reaction.[5]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized N-Bisdesmethyl Tramadol. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent GC system or equivalent

  • Column: Zebron ZB-Drug-1 column (15 m, 0.25 mm i.d., 0.25 µm film) or similar[5]

  • Injection Mode: Splitless[5]

  • Injection Volume: 1-2 µL[5]

  • Injector Temperature: 250°C[5]

  • Oven Temperature Program: Initial temperature of 100°C held for 1-3 minutes, then ramped at 15°C/min to 250°C and held for 4 minutes, followed by a ramp at 70°C/min to 320°C and held for 5 minutes.[1][5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min)[1]

  • Mass Spectrometer: Agilent MS detector or equivalent

  • Ionization Mode: Electron Impact (EI), 70 eV[1]

  • Ion Source Temperature: 200°C[1]

  • Transfer Line Temperature: 250°C[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z ions for the derivatized analytes.

Workflow and Pathway Diagrams

Derivatization_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Blood) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Addition of IS Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Addition of Derivatizing Agent (e.g., Propionic Anhydride or BSTFA) Evaporation1->Derivatization Heating Heating Derivatization->Heating Evaporation2 Evaporation (if necessary) Heating->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution GCMS_Injection GC-MS Injection Reconstitution->GCMS_Injection Data_Acquisition Data Acquisition (SIM Mode) GCMS_Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for the derivatization and GC-MS analysis of N-Bisdesmethyl Tramadol.

Conclusion

The derivatization of N-Bisdesmethyl Tramadol is a critical step for reliable and sensitive quantification by GC-MS. Both acylation with propionic anhydride and silylation with reagents such as BSTFA or MSTFA are effective methods to improve the chromatographic properties of this polar metabolite. The choice of derivatization reagent may depend on the specific requirements of the assay and the other analytes being measured simultaneously. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the determination of N-Bisdesmethyl Tramadol in various biological matrices.

References

Chiral Separation of N-Bisdesmethyl Tramadol Enantiomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bisdesmethyl Tramadol, also known as N,O-didesmethyltramadol (NODT), is a significant metabolite of the centrally acting analgesic, tramadol. As with tramadol and its other metabolites, NODT is a chiral compound, existing as a racemic mixture of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. This document provides a detailed application note and protocol for the chiral separation of racemic N-Bisdesmethyl Tramadol enantiomers based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle

The enantiomers of N-Bisdesmethyl Tramadol are separated using a chiral stationary phase (CSP) in a liquid chromatography system. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and subsequent quantification by a highly sensitive and selective detector, such as a tandem mass spectrometer.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous enantioselective analysis of tramadol and its three main metabolites, including N,O-didesmethyltramadol, in human whole blood[1][2]:

Analyte EnantiomerCalibration Range (ng/g)Limit of Quantitation (LOQ) (ng/g)Repeatability (RSD%)Intermediate Precision (RSD%)Accuracy (%)
(+)-N,O-didesmethyltramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114
(-)-N,O-didesmethyltramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114
(+)-Tramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114
(-)-Tramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114
(+)-O-desmethyltramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114
(-)-O-desmethyltramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114
(+)-N-desmethyltramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114
(-)-N-desmethyltramadol0.25 - 2500.125 - 0.502 - 62 - 783 - 114

Experimental Protocol

This protocol is adapted from the method described by Haage et al. (2016)[1][2].

Materials and Reagents
  • Racemic N-Bisdesmethyl Tramadol standard

  • Internal Standards (e.g., tramadol-(13)C-D3, O-desmethyl-cis-tramadol-D6)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Water (LC-MS grade)

  • Whole blood, plasma, or other relevant biological matrix

  • Reagents for liquid-liquid extraction (e.g., ethyl acetate, n-hexane)

  • pH adjustment solutions (e.g., sodium hydroxide)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral HPLC column: alpha-1-acid glycoprotein (AGP) column (e.g., 100 mm x 2.1 mm, 5 µm) with a compatible guard column[1][2].

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.5 g of whole blood sample, add the internal standards.

  • Alkalinize the sample to approximately pH 11 using a suitable base.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Vortex the mixture thoroughly and then centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Chromatographic Conditions
  • Chiral Column: Alpha-1-acid glycoprotein (AGP) column[1][2]

  • Mobile Phase: 0.8% Acetonitrile and 99.2% Ammonium acetate (20 mM, pH 7.2)[1][2]

  • Flow Rate: As recommended for the specific column dimensions.

  • Column Temperature: Ambient or as optimized.

  • Injection Volume: 5-20 µL (can be optimized).

  • Post-column Infusion: To enhance sensitivity, a post-column infusion of 0.05% formic acid in acetonitrile can be used[1][2].

Mass Spectrometric Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer of N-Bisdesmethyl Tramadol and the internal standards need to be determined and optimized on the specific mass spectrometer being used.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for each enantiomer of N-Bisdesmethyl Tramadol and the internal standards.

  • Calculate the peak area ratios of the analytes to their corresponding internal standards.

  • Construct calibration curves by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of the enantiomers in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) Add_IS Add Internal Standards Sample->Add_IS Alkalinize Alkalinize to pH 11 Add_IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Chiral_Column Chiral AGP Column Separation Inject->Chiral_Column MSMS_Detection Tandem Mass Spectrometry (MRM) Chiral_Column->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Enantiomer Quantification Calibration->Quantification

Caption: Experimental workflow for the chiral separation of N-Bisdesmethyl Tramadol enantiomers.

Logical_Relationship rac_NODT Racemic N-Bisdesmethyl Tramadol (NODT) chiral_sep Chiral Separation (e.g., HPLC with AGP column) rac_NODT->chiral_sep enantiomer_plus (+)-N-Bisdesmethyl Tramadol chiral_sep->enantiomer_plus enantiomer_minus (-)-N-Bisdesmethyl Tramadol chiral_sep->enantiomer_minus quant Individual Quantification (LC-MS/MS) enantiomer_plus->quant enantiomer_minus->quant pk_pd Pharmacokinetic/ Pharmacodynamic Studies quant->pk_pd tox Toxicological Assessment quant->tox

Caption: Logical relationship for the chiral analysis of N-Bisdesmethyl Tramadol.

References

Troubleshooting & Optimization

Stability issues of rac N-Bisdesmethyl Tramadol, Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of rac N-Bisdesmethyl Tramadol, Hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this specific metabolite is limited, the following guidance is based on established knowledge of Tramadol and its other metabolites.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound solutions.

Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements.

Possible Cause Troubleshooting Step Recommended Action
Degradation due to improper pH. Verify the pH of your solution. Tramadol and its metabolites can be susceptible to pH-dependent hydrolysis.Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-7). A study on the photocatalytic degradation of N,N-Bisdesmethyl-Tramadol indicated an optimal degradation pH of 6.7, suggesting instability at this pH under light exposure.[1] For general stability, maintaining a pH between 4 and 5 may be preferable.
Temperature-induced degradation. Review storage and experimental temperatures. Elevated temperatures can accelerate degradation.Store stock solutions and experimental samples at recommended temperatures (see Table 1). Avoid repeated freeze-thaw cycles. Stability studies on similar compounds have shown good stability at refrigerated (4°C) and frozen (-20°C) temperatures.
Photodegradation. Assess exposure of the solution to light, especially UV light.Prepare and handle solutions in a light-controlled environment. Use amber vials or wrap containers in aluminum foil to protect from light. While Tramadol itself has shown some photostability, it is best practice to minimize light exposure for its metabolites.
Oxidative degradation. Consider the possibility of oxidation from dissolved oxygen or other oxidizing agents in the solvent.Use de-gassed solvents for solution preparation. If the application allows, consider adding an antioxidant.
Adsorption to container surfaces. Evaluate the material of your storage containers.Use low-adsorption vials, such as silanized glass or polypropylene, especially for low-concentration solutions.

Issue 2: Appearance of unknown peaks in chromatograms.

Possible Cause Troubleshooting Step Recommended Action
Formation of degradation products. Analyze the pattern of the new peaks. Do they increase over time as the main analyte peak decreases?Attempt to identify the degradation products using mass spectrometry (MS). Potential degradation pathways for Tramadol and its metabolites include N-demethylation and O-demethylation, as well as oxidation.[2]
Contamination. Review sample preparation and handling procedures.Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank sample to check for contaminants in the solvent and analytical system.
Interaction with other components in the solution. If working with a complex matrix, consider potential interactions.Simplify the matrix if possible to identify the source of the interaction. Perform stability studies in the specific matrix to understand potential incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing solutions of this compound?

For analytical purposes, methanol or a mixture of water and methanol or acetonitrile is commonly used. The hydrochloride salt is generally soluble in aqueous solutions. For long-term storage, it is advisable to prepare stock solutions in a non-aqueous solvent like DMSO, methanol, or acetonitrile and store them at low temperatures.

Q2: What are the optimal storage conditions for solutions of this compound?

Based on stability data for Tramadol and its other metabolites, the following storage conditions are recommended. Please note that a formal stability study for your specific solvent and concentration is advised.

Table 1: Recommended Storage Conditions for this compound Solutions

Storage Condition Temperature Duration Recommendation
Short-term (Working Solutions) Room Temperature (20-25°C)Up to 24 hoursMinimize exposure to light. Use a neutral to slightly acidic buffer.
Mid-term Refrigerated (2-8°C)Up to 14 daysProtect from light. Ensure the container is tightly sealed.
Long-term (Stock Solutions) Frozen (-20°C or -80°C)Several monthsUse a non-aqueous solvent if possible. Avoid repeated freeze-thaw cycles by aliquoting.

This data is extrapolated from studies on Tramadol and its other metabolites and should be used as a guideline.[3]

Q3: How does pH affect the stability of this compound in solution?

While specific data for this metabolite is scarce, the stability of amine-containing compounds is often pH-dependent. Generally, a slightly acidic to neutral pH range (pH 4-7) is recommended to prevent base-catalyzed degradation. It is crucial to buffer the solution if the experimental conditions are expected to alter the pH.

Q4: Is this compound susceptible to photodegradation?

Yes, there is a potential for photodegradation. A study on the photocatalytic degradation of N,N-Bisdesmethyl-Tramadol suggests susceptibility to light-induced degradation.[1] Therefore, it is crucial to protect solutions from light, especially UV light, by using amber vials or other light-blocking measures.

Q5: Are there any known degradation products of rac N-Bisdesmethyl Tramadol?

The specific degradation products of rac N-Bisdesmethyl Tramadol in solution are not well-documented in the available literature. However, based on the known metabolic and degradation pathways of Tramadol, potential degradation could involve further demethylation, oxidation of the cyclohexanol ring, or cleavage of the molecule.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of the compound in a specific solution under various conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable high-purity solvent (e.g., methanol, acetonitrile, or purified water with buffer) at a known concentration.

    • Divide the stock solution into several aliquots in appropriate containers (e.g., amber glass vials).

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested:

      • Temperature: -20°C, 4°C, 25°C (room temperature), and an elevated temperature (e.g., 40°C) for accelerated stability testing.

      • Light Exposure: Protect one set of samples from light at each temperature, and expose another set to ambient light or a controlled light source (photostability chamber).

      • pH: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9) to assess pH stability.

  • Time Points:

    • Determine the concentration of the analyte at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Quantify the concentration of this compound and monitor for the appearance of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point. A common threshold for stability is retaining at least 90-95% of the initial concentration.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution (Known Concentration) aliquot Aliquot into Vials prep->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) light Light Exposure (Protected vs. Exposed) ph pH Variation (e.g., pH 4, 7, 9) timepoint Sample at Time Points (T=0, T=x, T=y...) temp->timepoint light->timepoint ph->timepoint hplc Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) timepoint->hplc quantify Quantify Analyte & Monitor Degradants hplc->quantify eval Calculate % Remaining & Assess Stability quantify->eval

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Decision_Tree cluster_checks Initial Checks cluster_actions Corrective Actions cluster_advanced Advanced Troubleshooting start Inconsistent/Low Concentration? check_ph Is pH of solution in optimal range (4-7)? start->check_ph Yes check_temp Was solution stored at recommended temperature? check_ph->check_temp Yes adjust_ph Adjust and buffer pH. check_ph->adjust_ph No check_light Was solution protected from light? check_temp->check_light Yes control_temp Store at appropriate temperature (e.g., 4°C or -20°C). check_temp->control_temp No protect_light Use amber vials or light-blocking foil. check_light->protect_light No check_oxidation Consider oxidative degradation. check_light->check_oxidation Yes use_degassed Use de-gassed solvents. check_oxidation->use_degassed Possible check_adsorption Evaluate container material. use_degassed->check_adsorption use_low_adsorption Use low-adsorption vials. check_adsorption->use_low_adsorption Possible

Caption: Decision tree for troubleshooting inconsistent analytical results.

References

Optimization of mass spectrometry parameters for rac N-Bisdesmethyl Tramadol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mass spectrometry parameters for the analysis of rac-N-desmethyltramadol (M2), a primary metabolite of tramadol.

Frequently Asked Questions (FAQs)

Q1: What is rac-N-desmethyltramadol, and how is it different from N-bisdesmethyl tramadol?

A1: Rac-N-desmethyltramadol is one of the main metabolites of tramadol, formed through N-demethylation by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1] The term "rac" refers to the fact that it is a racemic mixture of enantiomers, which is the common form since tramadol itself is administered as a racemate.[2][3] "N-bisdesmethyl tramadol" is an alternative name for the same compound. For clarity, this guide will use the more common name, N-desmethyltramadol.

Q2: What are the typical mass spectrometry parameters for the analysis of N-desmethyltramadol?

A2: N-desmethyltramadol is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The most common multiple reaction monitoring (MRM) transition is from the protonated molecule [M+H]+ at m/z 250 to a product ion at m/z 44.[4]

Q3: What are the recommended liquid chromatography (LC) conditions for separating N-desmethyltramadol?

A3: A reversed-phase C18 column is commonly used for the separation of N-desmethyltramadol.[5] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[5] Both isocratic and gradient elution methods can be effective.

Q4: What are the most common sample preparation techniques for analyzing N-desmethyltramadol in biological matrices?

A4: The choice of sample preparation technique depends on the matrix and the desired level of sensitivity. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[5]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte of interest.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) for N-desmethyltramadol

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.

  • Solution:

    • Mobile Phase Modifier: Ensure the mobile phase contains an appropriate amount of an acidic modifier, such as formic acid (0.1%), to minimize silanol interactions.

    • Sample Diluent: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions to prevent peak distortion.

    • Column Choice: Consider using a column with a different stationary phase, such as a PFP or Biphenyl column, which can offer different selectivity for polar compounds.

    • System Contamination: Flush the column and LC system to remove any contaminants that may be affecting peak shape.

Issue 2: Low Sensitivity or Inconsistent Signal for N-desmethyltramadol

  • Possible Cause: Suboptimal ionization, matrix effects, or issues with the mass spectrometer settings.

  • Solution:

    • Ion Source Optimization: Infuse a standard solution of N-desmethyltramadol directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.

    • Matrix Effects Evaluation: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are present, improve the sample cleanup procedure or adjust the chromatography to separate the analyte from the interfering compounds.

    • Collision Energy Optimization: Optimize the collision energy for the m/z 250 -> 44 transition to ensure maximum fragmentation and signal intensity.

    • Internal Standard: Use a stable isotope-labeled internal standard to compensate for variations in sample preparation, injection volume, and instrument response.

Issue 3: Carryover of N-desmethyltramadol in Blank Injections

  • Possible Cause: Adsorption of the analyte onto surfaces in the LC system, such as the injector, tubing, or column.

  • Solution:

    • Injector Wash: Use a strong organic solvent, potentially with an acid or base additive, in the injector wash solution to effectively clean the needle and sample loop between injections.

    • Column Wash: Implement a high-organic wash at the end of each analytical run to elute any strongly retained compounds from the column.

    • System Cleaning: If carryover persists, it may be necessary to clean the entire LC system, including tubing and fittings.

Quantitative Data Tables

Table 1: Mass Spectrometry Parameters for N-desmethyltramadol and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tramadol264.258.2ESI+
O-desmethyltramadol (M1)250.258.2ESI+
N-desmethyltramadol (M2) 250.2 44.0 ESI+
N,O-didesmethyltramadol (M5)236.1218.4ESI+

Note: The specific collision energy should be optimized for your instrument.

Table 2: Example Liquid Chromatography Conditions

ParameterCondition
ColumnReversed-phase C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient5% B to 95% B over 5 minutes

Experimental Protocols

Protocol: LC-MS/MS Analysis of N-desmethyltramadol in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the conditions described in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

    • Inject the reconstituted sample onto the column.

    • Acquire data in MRM mode using the transitions specified in Table 1.

  • Data Analysis:

    • Integrate the peak areas for N-desmethyltramadol and the internal standard.

    • Calculate the peak area ratio.

    • Quantify the concentration of N-desmethyltramadol using a calibration curve prepared in a matching matrix.

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Analysis

Caption: A typical experimental workflow for the analysis of N-desmethyltramadol.

Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active) Tramadol->M1 O-demethylation M2 N-desmethyltramadol (M2) Tramadol->M2 N-demethylation M5 N,O-didesmethyltramadol (M5) (Active) M1->M5 CYP2D6 CYP2D6 M1->CYP2D6 M2->M5 CYP2B6_3A4 CYP2B6 / CYP3A4 M2->CYP2B6_3A4

Caption: The metabolic pathway of tramadol to its primary metabolites.

References

Technical Support Center: Overcoming Matrix Effects in rac N-Bisdesmethyl Tramadol, Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of rac N-Bisdesmethyl Tramadol, Hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Tailing for N-Bisdesmethyl Tramadol

Question: My chromatogram for N-Bisdesmethyl Tramadol shows significant peak tailing and poor resolution. What could be the cause and how can I fix it?

Answer:

Peak tailing for polar amine compounds like N-Bisdesmethyl Tramadol is a common issue in reversed-phase chromatography. Several factors can contribute to this problem:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of C18 columns can interact with the basic amine groups of the analyte, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Contamination: Buildup of matrix components on the column can interfere with the chromatography.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: Adjust the mobile phase pH to be approximately 2 pH units below the pKa of N-Bisdesmethyl Tramadol (pKa ≈ 9.4) to ensure it is fully protonated. A common starting point is a mobile phase containing 0.1% formic acid or acetic acid.

    • Additive Competition: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (e.g., 0.1% v/v). These additives will preferentially interact with the active silanol sites on the column, reducing their interaction with your analyte.[1]

  • Select an Appropriate Column:

    • End-Capped Columns: Utilize a high-quality, end-capped C18 or a phenyl-hexyl column. These columns have fewer free silanol groups, minimizing secondary interactions.

    • Alternative Chemistries: Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column, which can offer different selectivity and improved peak shape for polar compounds.

  • Column Washing and Regeneration:

    • Implement a robust column washing procedure between injections to remove strongly retained matrix components. This can involve flushing with a strong organic solvent like isopropanol or a gradient wash from low to high organic content.

    • If performance degrades, consider a more rigorous column regeneration procedure as recommended by the manufacturer.

Issue 2: Significant Ion Suppression or Enhancement in Mass Spectrometry Data

Question: I am observing significant ion suppression (or enhancement) for my analyte, leading to poor accuracy and reproducibility. How can I identify and mitigate these matrix effects?

Answer:

Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis.[2][3][4]

Identifying Matrix Effects:

The most common method to assess matrix effects is the post-extraction spike method .[5] This involves comparing the response of the analyte spiked into a blank, extracted matrix sample to the response of the analyte in a pure solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation: The primary goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples.[6][7][8] Mixed-mode cation exchange (MCX) cartridges can be particularly useful for basic compounds like N-Bisdesmethyl Tramadol.[1]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to simple protein precipitation.[6][9] Optimization of the extraction solvent and pH is crucial for good recovery.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components and may not be sufficient for sensitive assays.[7]

  • Optimize Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution profile to separate the analyte from the majority of the matrix components.

    • Divert Valve: Use a divert valve to direct the early-eluting, unretained matrix components (like salts and phospholipids) to waste instead of the mass spectrometer source.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects.[10] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.

Issue 3: Low Recovery of N-Bisdesmethyl Tramadol During Sample Extraction

Question: My recovery for N-Bisdesmethyl Tramadol is consistently low after sample preparation. What are the potential causes and how can I improve it?

Answer:

Low recovery can be attributed to several factors during the extraction process.

Troubleshooting Steps:

  • Optimize Extraction pH: N-Bisdesmethyl Tramadol is a basic compound. Ensure the pH of the sample is adjusted to an appropriate level to ensure it is in a neutral, extractable form during LLE or is retained on the SPE sorbent. For LLE, the pH should be about 2 units above the pKa. For cation exchange SPE, the sample should be loaded at a low pH to ensure the analyte is charged.

  • Evaluate Extraction Solvents (for LLE):

    • Test a range of organic solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane, and mixtures thereof) to find the optimal solvent for extracting N-Bisdesmethyl Tramadol.[6][9]

  • Optimize SPE Procedure:

    • Sorbent Selection: Ensure the chosen SPE sorbent (e.g., C18, MCX) is appropriate for the analyte's properties.

    • Wash Steps: The wash steps are critical for removing interferences without eluting the analyte. Optimize the composition and volume of the wash solutions. A common issue is using a wash solvent that is too strong, leading to premature elution of the analyte.

    • Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For cation exchange, this typically involves a basic or high ionic strength solution. For reversed-phase, a high percentage of organic solvent is needed.

  • Check for Adsorption to Labware:

    • Polar analytes can sometimes adsorb to the surface of glass or plastic labware. Consider using silanized glassware or polypropylene tubes to minimize this effect.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] For a polar, basic compound like N-Bisdesmethyl Tramadol, matrix effects from endogenous components like phospholipids can be particularly problematic in LC-MS/MS analysis.

Q2: What is the best sample preparation technique to minimize matrix effects for N-Bisdesmethyl Tramadol analysis?

A2: While the "best" technique can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a wide range of interfering components.[6][7] Specifically, mixed-mode cation exchange (MCX) SPE can be highly selective for basic compounds like N-Bisdesmethyl Tramadol, providing a very clean extract.[1] Liquid-liquid extraction (LLE) is also a good option and often provides cleaner extracts than protein precipitation.[6][9]

Q3: How do I choose an appropriate internal standard for N-Bisdesmethyl Tramadol analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., N-Bisdesmethyl Tramadol-d6). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects, allowing for accurate correction.[10] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective strategy to reduce matrix effects, especially for less complex matrices or when the analyte concentration is high.[5] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay and may not be suitable for trace-level quantification.

Q5: What are some key LC-MS/MS parameters to optimize to reduce susceptibility to matrix effects?

A5:

  • Ionization Source: Electrospray ionization (ESI) is commonly used but can be susceptible to matrix effects.[2] Atmospheric pressure chemical ionization (APCI) is sometimes less prone to matrix effects for certain compounds.[7] Optimizing source parameters like temperature, gas flows, and spray voltage can help improve signal stability.

  • Chromatographic Resolution: Achieving good chromatographic separation between the analyte and major matrix components is crucial. A longer column, a shallower gradient, or a different stationary phase can improve resolution.

  • Multiple Reaction Monitoring (MRM): Using highly specific MRM transitions for the analyte and internal standard can help to reduce the impact of interfering compounds that may have the same precursor ion mass.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Bisdesmethyl Tramadol from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., N-Bisdesmethyl Tramadol-d6 in methanol).

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates proteins and adjusts the pH for SPE loading.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning (using a mixed-mode cation exchange cartridge):

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1 M HCl.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodRelative Matrix Effect (%)*Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)459552
Liquid-Liquid Extraction (Ethyl Acetate)258564
Solid-Phase Extraction (Mixed-Mode Cation Exchange)< 109081

*Relative Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in pure solution - 1) x 100. A value closer to 0 indicates less matrix effect.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation / pH Adjustment is_add->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data troubleshooting_logic start Poor Analytical Result (e.g., low sensitivity, poor reproducibility) check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present improve_sp Improve Sample Prep (SPE, LLE) me_present->improve_sp Yes no_me Other Issue (e.g., instrument problem, standard prep) me_present->no_me No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is re_evaluate Re-evaluate Matrix Effects use_sil_is->re_evaluate re_evaluate->improve_sp Not Resolved success Successful Analysis re_evaluate->success Resolved

References

Troubleshooting low recovery of rac N-Bisdesmethyl Tramadol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of rac N-Bisdesmethyl Tramadol, a primary and polar metabolite of Tramadol, during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is rac N-Bisdesmethyl Tramadol and why is its recovery often low?

A1: rac N-Bisdesmethyl Tramadol is a major metabolite of the analgesic drug Tramadol.[1] It is formed by the removal of both N-methyl groups from the parent compound.[2] This structural change significantly increases the molecule's polarity compared to Tramadol. Standard extraction protocols, especially those optimized for the less polar parent drug, often result in low recovery because the highly polar nature of N-Bisdesmethyl Tramadol causes it to have a strong affinity for aqueous solutions, making it difficult to transfer into an organic solvent (in LLE) or to retain on common non-polar sorbents (in SPE).[3][4]

Q2: What are the key chemical properties of rac N-Bisdesmethyl Tramadol to consider for extraction?

A2: The most critical properties are its high polarity and its basic nature. The primary amine group gives the molecule a pKa similar to Tramadol (pKa ≈ 9.4), meaning it will be positively charged (ionized) in acidic or neutral solutions.[5] To achieve efficient extraction, this charge must be neutralized by adjusting the sample pH to basic conditions (pH > 10).

Q3: Which extraction method is generally better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A3: Both methods can be effective if properly optimized.

  • SPE can offer higher selectivity and cleaner extracts if the correct sorbent is used. Mixed-mode sorbents (e.g., cation exchange combined with reversed-phase) are often ideal for polar, ionizable compounds like this.[4]

  • LLE is simpler and requires less specialized equipment but may require more optimization of pH and solvent choice to achieve high recovery for a polar analyte.[6]

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Q1: My analyte is not being retained on the SPE cartridge and is found in the sample load and wash fractions. What is the problem?

A1: This indicates that the affinity between your analyte and the sorbent is too weak under the loading conditions.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inappropriate Sorbent Choice N-Bisdesmethyl Tramadol is very polar. A standard non-polar sorbent like C18 may not provide sufficient retention.[4][7] Solution: Switch to a mixed-mode cation exchange (MCX) sorbent that retains the analyte via both polar/hydrophobic interactions and strong ionic interactions. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer sorbent can be effective.[4]
Incorrect Sample pH If using a reversed-phase sorbent (C18, HLB), the analyte must be in its neutral, less polar form. Solution: Adjust the sample pH to >10 before loading. If using a cation exchange sorbent, the analyte must be charged. Solution: Adjust the sample pH to < 7 before loading.[4][8]
Sample Solvent is Too Strong If the sample is dissolved in a high percentage of organic solvent, it can prevent the analyte from binding to the sorbent. Solution: Dilute the sample with a weaker solvent (e.g., water or an appropriate buffer) before loading.[9]
High Flow Rate Loading the sample too quickly does not allow enough contact time for the analyte to bind to the sorbent.[8][9] Solution: Decrease the flow rate to approximately 1-2 mL/min during sample loading.
Improper Cartridge Conditioning Failure to properly wet the sorbent bed will lead to inconsistent and poor binding.[8] Solution: Ensure the cartridge is conditioned first with an appropriate solvent like methanol, followed by an equilibration step with a solution similar in composition to your sample (e.g., buffered water at the loading pH). Do not let the sorbent bed dry out between steps.[9]

Q2: The analyte is retained on the cartridge, but I have low recovery in my final eluate. How can I improve elution?

A2: This suggests the elution solvent is not strong enough or is of the wrong composition to break the analyte-sorbent interactions.

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Elution Solvent Strength The chosen solvent may not be strong enough to desorb the analyte. Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent. For mixed-mode cation exchange, this requires a two-pronged approach.[7]
Incorrect Elution Solvent pH For a cation exchange sorbent, the analyte must be neutralized to break the ionic bond for elution. Solution: Use a strong organic solvent (e.g., Methanol) containing a basic modifier. A common choice is 5% ammonium hydroxide in methanol to raise the pH and neutralize the analyte's positive charge, allowing it to be released.[10]
Insufficient Elution Volume You may not be using enough solvent to completely wash the analyte off the cartridge.[7][11] Solution: Increase the elution volume in increments (e.g., from 2x 1 mL to 2x 2 mL) and test recovery at each step.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Q1: What is the optimal pH for extracting rac N-Bisdesmethyl Tramadol from an aqueous sample?

A1: To ensure the analyte is in its neutral, most hydrophobic form, the pH of the aqueous sample must be adjusted to be at least 2 units above its pKa. Given Tramadol's pKa of 9.41, a sample pH of >10.5 is recommended.[5][12] This is achieved by adding a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

Q2: I have adjusted the pH, but my recovery is still poor. What else can I do?

A2: Low recovery after pH adjustment usually points to issues with solvent choice or the inherent high polarity of the analyte.

Potential Causes & Solutions

Potential CauseRecommended Solution
Extraction Solvent is Too Non-Polar Solvents like hexane or diethyl ether may not be polar enough to efficiently extract the polar N-Bisdesmethyl Tramadol, even in its neutral form.[6][13] Solution: Use a more polar organic solvent or a solvent mixture. Good options include ethyl acetate, dichloromethane, or a mixture of ethyl acetate and diethyl ether (1:1 v/v).[5][14]
High Analyte Solubility in Aqueous Phase Due to its polarity, the analyte may still have a high affinity for the aqueous phase. Solution: Use the "salting out" technique. Add a salt like sodium chloride (NaCl) to the aqueous sample to saturation (5-10% w/v).[9][12] This decreases the analyte's solubility in the aqueous layer and promotes its partitioning into the organic solvent.
Insufficient Solvent Volume or Mixing An inadequate volume of organic solvent or insufficient mixing will lead to incomplete extraction. Solution: Increase the organic solvent-to-sample ratio; a ratio of 7:1 is often cited as a good starting point for optimization.[12][13] Ensure vigorous mixing (vortexing) for at least 1-2 minutes to maximize contact between the two phases.
Emulsion Formation A stable emulsion can form at the interface, trapping the analyte. Solution: To break an emulsion, try adding a small amount of salt, gentle heating, or centrifugation at a higher speed.

Summary of Key Parameters

Physicochemical Properties of rac N-Bisdesmethyl Tramadol

PropertyValue / DescriptionImplication for Extraction
Chemical Structure Metabolite of Tramadol lacking two N-methyl groups[15]Increased polarity compared to the parent drug.
Molecular Formula C₁₄H₂₁NO₂ (Free Base)[15]Relatively small molecule.
pKa ~9.4 (estimated from Tramadol)[5]Basic compound; will be ionized (charged) at acidic/neutral pH.
Polarity HighHigh affinity for aqueous phases; requires optimized conditions for extraction into organic solvents or retention on SPE sorbents.

Comparison of Common LLE Solvents

SolventPolarity IndexSuitability for N-Bisdesmethyl Tramadol
Hexane 0.1Poor: Too non-polar.
Diethyl Ether 2.8Fair: Often used in mixtures.[14]
Dichloromethane (DCM) 3.1Good: A common choice for moderately polar compounds.[6]
Ethyl Acetate 4.4Very Good: A good balance of polarity for extracting this type of metabolite.[5]

Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) using Mixed-Mode Cartridge

  • Cartridge Selection: Use a mixed-mode, strong cation exchange (MCX) SPE cartridge.

  • Conditioning: Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of a buffer at pH 6 (e.g., 100 mM sodium acetate buffer).[10]

  • Sample Preparation & Loading: Dilute the biological sample (e.g., urine, plasma) with the pH 6 buffer. Load the prepared sample onto the cartridge at a flow rate of 1-2 mL/min. The analyte will be positively charged and retained by the cation exchanger.

  • Washing:

    • Wash 1: Pass 2 mL of the pH 6 buffer to remove hydrophilic interferences.

    • Wash 2: Pass 2 mL of methanol to remove lipophilic, non-basic interferences.

  • Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide in methanol solution. The high pH neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to elute.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 1 mL of aqueous sample (e.g., urine), add an appropriate internal standard.

  • pH Adjustment: Add 100 µL of 5M Sodium Hydroxide (NaOH) to adjust the sample pH to >10.5. Vortex briefly.

  • Salting Out: Add ~100 mg of sodium chloride (NaCl) and vortex until dissolved.

  • Extraction: Add 5 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-Down & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualized Workflows & Logic

SPE_Workflow start Start condition 1. Condition (Methanol, Water) start->condition equilibrate 2. Equilibrate (Buffer, pH < 7) condition->equilibrate load 3. Load Sample (pH < 7) equilibrate->load wash 4. Wash (Buffer, Methanol) load->wash elute 5. Elute (NH4OH in Methanol) wash->elute end_node Analyze elute->end_node

Caption: General workflow for Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

LLE_Workflow start Start ph_adjust 1. Adjust pH > 10.5 (Add Base) start->ph_adjust salt_out 2. Salt Out (Add NaCl) ph_adjust->salt_out extract 3. Add Solvent & Vortex salt_out->extract separate 4. Centrifuge extract->separate collect 5. Collect Organic Layer separate->collect end_node Analyze collect->end_node

Caption: General workflow for an optimized Liquid-Liquid Extraction (LLE) protocol.

Troubleshooting_Tree start Low Recovery of N-Bisdesmethyl Tramadol? spe_path Using SPE? start->spe_path Yes lle_path Using LLE? start->lle_path No analyte_in_waste Analyte in Load/Wash? spe_path->analyte_in_waste Yes check_retention Problem: Poor Retention analyte_in_waste->check_retention Yes analyte_on_column Problem: Strong Retention analyte_in_waste->analyte_on_column No solution_retention1 Solution: 1. Use Mixed-Mode (MCX) Sorbent 2. Check Sample pH (Load at pH < 7) 3. Reduce Sample Solvent Strength check_retention->solution_retention1 solution_elution1 Solution: 1. Use Basic Elution Solvent (e.g., 5% NH4OH in MeOH) 2. Increase Elution Volume analyte_on_column->solution_elution1 check_lle_params Problem: Poor Partitioning lle_path->check_lle_params Yes solution_lle1 Solution: 1. Ensure Aqueous pH > 10.5 2. Use More Polar Solvent (Ethyl Acetate) 3. 'Salt Out' with NaCl 4. Increase Solvent:Sample Ratio check_lle_params->solution_lle1

References

Technical Support Center: Quantification of rac-N-Bisdesmethyl Tramadol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of racemic N-Bisdesmethyl Tramadol (NDT) quantification in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for NDT analysis in plasma?

A1: Protein precipitation is a frequently used method due to its simplicity and speed.[1][2][3] Acetonitrile is a common precipitation solvent.[1][4] Other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also employed for cleaner sample extracts.[5][6][7]

Q2: Which type of liquid chromatography column is suitable for separating NDT?

A2: Reversed-phase columns, particularly C18 columns, are widely used for the chromatographic separation of tramadol and its metabolites.[1][8][9] For separating the enantiomers of tramadol and its metabolites, chiral columns such as Chiralpak® AD or alpha-1-acid glycoprotein (AGP) columns are necessary.[7][10]

Q3: What are the typical mass spectrometry settings for NDT detection?

A3: NDT is typically analyzed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[2][11] Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for NDT.[6]

Q4: What are the expected plasma concentrations for NDT in clinical samples?

A4: In patients undergoing tramadol treatment, plasma concentrations of N-desmethyltramadol have been observed to range from approximately 4.9 ng/mL to 317 ng/mL.[3]

Troubleshooting Guide

Issue 1: Low Analyte Recovery

Q: My recovery for N-Bisdesmethyl Tramadol is consistently low. What are the potential causes and solutions?

A: Low recovery can stem from several factors during sample preparation and analysis. Consider the following:

  • Inefficient Protein Precipitation:

    • Cause: The ratio of plasma to precipitation solvent may be suboptimal.

    • Solution: Experiment with different ratios of acetonitrile or methanol to plasma. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma. Ensure vigorous vortexing to facilitate complete protein precipitation.

  • Suboptimal pH during Liquid-Liquid Extraction (LLE):

    • Cause: The pH of the aqueous phase may not be suitable for efficient extraction of NDT into the organic solvent.

    • Solution: Adjust the pH of the plasma sample to a basic condition (e.g., pH 11) before extraction with an organic solvent like methyl t-butyl ether or a mixture of ethyl acetate and diethyl ether.[7][12]

  • Improper Solid-Phase Extraction (SPE) Cartridge or Protocol:

    • Cause: The chosen SPE cartridge chemistry may not be optimal for NDT retention, or the washing and elution steps may be inadequate.

    • Solution: Mixed-mode cation exchange (MCX) cartridges can be effective for extracting basic compounds like NDT.[13] Optimize the pH of the loading and washing solutions and ensure the elution solvent is strong enough to desorb the analyte completely.

  • Analyte Adsorption:

    • Cause: NDT may adsorb to plasticware or glassware during sample processing.

    • Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for N-Bisdesmethyl Tramadol in my chromatograms. How can I improve the peak shape?

A: Peak tailing is often related to secondary interactions on the analytical column or issues with the mobile phase.

  • Secondary Silanol Interactions:

    • Cause: Basic analytes like NDT can interact with acidic silanol groups on the surface of the silica-based column packing material.

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% to 0.2% formic acid.[2][11] This helps to protonate the silanol groups and reduce secondary interactions. Using a column with end-capping can also mitigate this issue.

  • Mobile Phase pH:

    • Cause: The pH of the mobile phase can affect the ionization state of NDT and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of NDT to ensure it is consistently in its protonated form.

  • Column Overload:

    • Cause: Injecting too much analyte can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

Issue 3: Inconsistent Results and Poor Precision

Q: My replicate injections show high variability. What could be causing this lack of precision?

A: Poor precision can arise from inconsistencies in sample preparation, injection volume, or system stability.

  • Inconsistent Sample Preparation:

    • Cause: Manual sample preparation steps, such as pipetting and extraction, can introduce variability.

    • Solution: Ensure consistent and accurate pipetting. Use an internal standard to compensate for variations in sample preparation and injection volume.[1] Automated liquid handlers can improve reproducibility.

  • Injector Variability:

    • Cause: The autosampler may not be delivering a consistent volume for each injection.

    • Solution: Perform an injector precision test. Check for air bubbles in the syringe and ensure the syringe is properly seated.

  • LC System Instability:

    • Cause: Fluctuations in pump pressure or column temperature can lead to retention time and peak area variability.

    • Solution: Ensure the LC system is properly equilibrated. Monitor the pump pressure for any unusual fluctuations. Use a column oven to maintain a stable temperature.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., N-Bisdesmethyl Tramadol-d6).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing 0.1% formic acid.[2]

    • Flow Rate: 0.3 mL/min.[8]

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Monitor specific precursor-to-product ion transitions for N-Bisdesmethyl Tramadol and its internal standard.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for N-Bisdesmethyl Tramadol Quantification

ParameterValueReference
Liquid Chromatography
ColumnC18, 100mm x 2.1mm, 5µm[1]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase BAcetonitrile[1]
Flow Rate0.3 mL/min[8]
Mass Spectrometry
Ionization ModeESI Positive[2][11]
MRM Transition (NDT)Analyte Specific
MRM Transition (IS)IS Specific

Table 2: Method Validation Parameters from Literature

ParameterTramadolO-desmethyltramadolN-desmethyltramadolReference
Linearity Range (ng/mL)1.0 - 600.00.5 - 300.02.5 - 320[1][3]
LLOQ (ng/mL)1.00.52.5[1][3]
Intra-day Precision (%RSD)< 15%< 15%1.6 - 10.2%[3]
Inter-day Precision (%RSD)< 15%< 15%1.6 - 10.2%[3]
Accuracy (%)85 - 115%85 - 115%89.2 - 106.2%[3]
Recovery (%)--85.5 - 106.3%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the quantification of N-Bisdesmethyl Tramadol in plasma.

troubleshooting_workflow cluster_recovery Low Recovery cluster_peak_shape Poor Peak Shape cluster_precision Poor Precision start Problem Encountered check_ppt Optimize Protein Precipitation start->check_ppt Low Recovery check_lle Adjust LLE pH check_spe Verify SPE Protocol check_mobile_phase Modify Mobile Phase (e.g., add Formic Acid) start->check_mobile_phase Poor Peak Shape check_loading Reduce Injection Volume/Concentration check_is Use Internal Standard start->check_is Poor Precision check_autosampler Verify Autosampler Performance check_system Check LC System Stability check_ppt->check_lle check_lle->check_spe end Problem Resolved check_spe->end check_mobile_phase->check_loading check_loading->end check_is->check_autosampler check_autosampler->check_system check_system->end

Caption: Troubleshooting workflow for common issues in N-Bisdesmethyl Tramadol analysis.

References

Technical Support Center: Enhancing Chromatographic Resolution of Tramadol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of tramadol and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing tramadol and its metabolites?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] For HPLC, Reverse-Phase (RP) chromatography using a C18 column is frequently employed.[1][4][5] Detection methods include Ultraviolet (UV), Fluorescence (FL), and Mass Spectrometry (MS/MS), with fluorescence and MS/MS offering higher sensitivity and selectivity.[1][3][6]

Q2: Which columns are recommended for separating tramadol, M1, and M2?

A2: C18 columns are a robust choice for achiral separations of tramadol and its metabolites.[1][4][5] For enantiomeric separations, chiral stationary phases (CSPs) such as Cellulose-2, Cellulose-4, and Chiralpak AD columns are utilized.[7][8] Mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can also provide excellent selectivity.[9]

Q3: What are typical mobile phase compositions for reversed-phase HPLC separation?

A3: Mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier. Common organic modifiers include acetonitrile (ACN) and methanol (MeOH).[4] The aqueous phase is often acidified with formic acid or phosphoric acid to a pH around 2.5-3.9 to ensure the analytes are in a consistent ionic state, which improves peak shape.[4][6] Buffers like ammonium acetate or phosphate buffers are also used.[3][5]

Q4: How can I improve the sensitivity of my method?

A4: To enhance sensitivity, consider the following:

  • Detector Choice: Use a more sensitive detector like a fluorescence or mass spectrometer detector instead of a UV detector.[1][3][6] Tramadol and its O-desmethyl metabolite exhibit native fluorescence, which can be exploited for sensitive detection.[6][10]

  • Sample Preparation: Employ a sample clean-up and concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analytes.[1][2][6]

  • Mobile Phase Optimization: For LC-MS, use volatile mobile phase additives like formic acid instead of non-volatile phosphate buffers to improve ionization efficiency.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of tramadol and its metabolites.

Problem 1: Poor Resolution Between Tramadol and its Metabolites

Symptoms:

  • Overlapping peaks for tramadol, M1, and M2.

  • Inability to accurately quantify individual analytes.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Adjust the organic-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention times and may improve separation.[12]
Modify the pH of the aqueous phase. Adjusting the pH can alter the ionization state of the analytes and improve selectivity. A pH of around 2.5 is often effective.[6]
Suboptimal Column Chemistry If using a standard C18 column, consider a column with a different selectivity, such as a C18 column with a different bonding density or a phenyl-hexyl column.
For complex separations, a mixed-mode column offering both reversed-phase and cation-exchange interactions can enhance resolution.[9]
Inadequate Flow Rate Decrease the flow rate. This can lead to more efficient partitioning between the mobile and stationary phases, often resulting in better resolution, albeit with longer run times.
Elevated Column Temperature Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they can also alter selectivity. Experiment with temperatures in the range of 25-40°C.[13]
Problem 2: Peak Tailing or Asymmetry

Symptoms:

  • Peaks are not symmetrical, with a "tail" extending from the back of the peak.

  • Poor peak shape can lead to inaccurate integration and quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol groups on the silica-based stationary phase.
Operate at a lower pH (e.g., pH < 3) to suppress the ionization of silanol groups.[6]
Column Overload Reduce the concentration of the injected sample.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Use a guard column to protect the analytical column.[3][6]
Mismatched Injection Solvent Ensure the injection solvent is similar in composition to or weaker than the mobile phase.
Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections.

Possible Causes & Solutions:

CauseRecommended Solution
Unstable Pumping and Mobile Phase Delivery Ensure the HPLC pump is functioning correctly and there are no leaks. Degas the mobile phase to prevent bubble formation.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.[13]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing. If using a gradient, ensure the gradient proportioning valve is working correctly.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Experimental Protocols

Representative RP-HPLC Method for Tramadol and Metabolites

This protocol is a generalized example based on common practices in the literature.[4][6]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.2% Formic acid in Water

    • B: Methanol

  • Gradient: 35% B (isocratic).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • Fluorescence: Excitation at 200 nm, Emission at 301 nm.[6]

    • MS/MS: Electrospray ionization (ESI) in positive mode. Monitor transitions such as 264.2 → 58.1 for tramadol and 250.2 → 58.2 for O-desmethyltramadol.[14]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of plasma, add an internal standard.

  • Alkalinize the sample with a suitable base (e.g., ammonium hydroxide).

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether).[1][6]

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Quantitative Data Summary

Table 1: Chromatographic Conditions and Performance Data for Tramadol and Metabolites Analysis

ParameterMethod 1Method 2Method 3
Reference [6][4][7]
Technique HPLC-FLLC-MS/MSLC-FL (Chiral)
Column Chromolith Performance RP-18eHyPURITY C18Lux Cellulose-4
Mobile Phase Methanol:Water (13:87, v/v) with Phosphoric Acid (pH 2.5)Methanol:Water (35:65, v/v) with 0.2% Formic AcidHexane:Ethanol (96:4, v/v) with 0.1% DEA
Flow Rate 2 mL/min0.5 mL/min0.7 mL/min
Analytes Tramadol, M1, M2Tramadol and Phase I & II MetabolitesTramadol, M1, M2 (Enantiomers)
Retention Times (min) M1: 1.3, Tramadol: 3.1, M2: 4.0Not specified< 15 min for all 6 enantiomers
Lower Limit of Quantification (LLOQ) Tramadol: 2.5 ng/mL, M1: 1.25 ng/mL, M2: 5 ng/mLTramadol: 5 ng/mLTramadol & M2 enantiomers: 28 ng/L, M1 enantiomers: 56 ng/L

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Identified issue_resolution Poor Resolution start->issue_resolution issue_tailing Peak Tailing start->issue_tailing issue_retention Inconsistent Retention start->issue_retention resolution_mobile_phase Adjust Mobile Phase (Organic %, pH) issue_resolution->resolution_mobile_phase Is mobile phase optimal? resolution_column Change Column/ Stationary Phase issue_resolution->resolution_column Is column chemistry suitable? resolution_flow Optimize Flow Rate issue_resolution->resolution_flow Is flow rate too high? tailing_mobile_phase Modify Mobile Phase (Additives, pH) issue_tailing->tailing_mobile_phase Secondary interactions? tailing_sample Reduce Sample Concentration issue_tailing->tailing_sample Column overload? tailing_column Clean/Replace Column issue_tailing->tailing_column Column contaminated? retention_pump Check Pump & Degas Mobile Phase issue_retention->retention_pump Pump issues? retention_temp Use Column Oven issue_retention->retention_temp Temperature fluctuations? retention_equilibration Ensure Proper Equilibration issue_retention->retention_equilibration Insufficient equilibration? end Problem Resolved resolution_mobile_phase->end resolution_column->end resolution_flow->end tailing_mobile_phase->end tailing_sample->end tailing_column->end retention_pump->end retention_temp->end retention_equilibration->end MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development cluster_val Validation lit_review Literature Review & Analyte Properties method_goals Define Method Goals (e.g., speed, resolution) lit_review->method_goals column_select Column Selection (e.g., C18, Chiral) method_goals->column_select mobile_phase_opt Mobile Phase Optimization (pH, Organic) column_select->mobile_phase_opt detection_select Detector Selection (UV, FL, MS) mobile_phase_opt->detection_select instrument_params Set Instrument Parameters (Flow, Temp) detection_select->instrument_params specificity Specificity instrument_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness final_method Finalized Analytical Method robustness->final_method

References

Technical Support Center: Analysis of rac N-Bisdesmethyl Tramadol by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of racemic N-Bisdesmethyl Tramadol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.

Troubleshooting Guide

Ion suppression is a significant challenge in LC-MS analysis, leading to reduced analyte signal and compromising data quality. The following sections provide a structured approach to troubleshooting and mitigating ion suppression for rac N-Bisdesmethyl Tramadol.

Initial Assessment of Ion Suppression

Question: How can I determine if ion suppression is affecting my analysis of rac N-Bisdesmethyl Tramadol?

Answer:

A common method to assess ion suppression is the post-column infusion experiment.[1] This involves infusing a standard solution of N-Bisdesmethyl Tramadol at a constant rate into the mobile phase after the analytical column, while injecting a blank matrix sample (e.g., plasma, urine). A drop in the baseline signal at the retention time of interfering compounds indicates ion suppression.

Another approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. A lower response in the matrix extract suggests ion suppression.

Troubleshooting Workflow for Ion Suppression

The following diagram outlines a systematic approach to identifying and resolving ion suppression issues.

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Mitigation Strategies cluster_3 Verification cluster_4 Other Potential Issues start Low Signal Intensity or Poor Reproducibility for N-Bisdesmethyl Tramadol check_ion_suppression Perform Post-Column Infusion or Post-Extraction Spike Experiment start->check_ion_suppression is_suppression_present Ion Suppression Confirmed? check_ion_suppression->is_suppression_present optimize_sample_prep Optimize Sample Preparation (e.g., LLE, SPE) is_suppression_present->optimize_sample_prep Yes no_suppression Investigate Other Causes: - Instrument Performance - Analyte Stability - Standard Preparation is_suppression_present->no_suppression No optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography modify_mobile_phase Modify Mobile Phase Composition optimize_chromatography->modify_mobile_phase use_internal_standard Use Stable Isotope-Labeled Internal Standard modify_mobile_phase->use_internal_standard re_evaluate Re-evaluate Ion Suppression use_internal_standard->re_evaluate solution Problem Resolved re_evaluate->solution

Caption: A stepwise guide to troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for polar compounds like N-Bisdesmethyl Tramadol?

A1: For polar analytes such as N-Bisdesmethyl Tramadol, common causes of ion suppression include:

  • Matrix Effects: Endogenous components from biological samples (e.g., phospholipids, salts, proteins) can co-elute with the analyte and compete for ionization.[1]

  • Mobile Phase Additives: High concentrations of non-volatile salts or ion-pairing agents in the mobile phase can reduce ionization efficiency.

  • Sample Preparation: Inadequate sample cleanup can lead to the presence of interfering substances in the final extract.

Q2: How can I improve my sample preparation method to reduce ion suppression?

A2: To minimize matrix effects, consider the following sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation.[2]

  • Solid-Phase Extraction (SPE): SPE offers selectivity in isolating the analyte from complex matrices.

  • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components. Combining PPT with other techniques can improve results.

Q3: What modifications can be made to the LC method to overcome ion suppression?

A3: Optimizing the chromatographic separation is crucial. Consider these adjustments:

  • Gradient Elution: A well-designed gradient can separate N-Bisdesmethyl Tramadol from co-eluting matrix components.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, PFP) to alter selectivity.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can improve the retention and peak shape of N-Bisdesmethyl Tramadol, potentially shifting it away from interfering peaks.

Q4: Are there specific mobile phase additives that are recommended or should be avoided?

A4: For LC-MS analysis, volatile mobile phase additives are preferred.

  • Recommended: Formic acid or acetic acid at low concentrations (e.g., 0.1%) can improve peak shape and ionization efficiency. Ammonium formate or ammonium acetate are also commonly used.

  • To Avoid/Minimize: Non-volatile buffers (e.g., phosphate) should be avoided as they can contaminate the mass spectrometer. High concentrations of ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.

Q5: Can the choice of ionization source affect ion suppression?

A5: Yes. While Electrospray Ionization (ESI) is commonly used for polar compounds, it can be more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3] If your instrumentation allows, testing both ionization sources can be beneficial.

Experimental Protocols

Below are example protocols for the analysis of N-Bisdesmethyl Tramadol, derived from published methods for tramadol and its metabolites.

Sample Preparation: Protein Precipitation

This protocol is a common starting point for the extraction of N-Bisdesmethyl Tramadol from plasma.

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development.

ParameterRecommended Conditions
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (m/z) and product ion (m/z) for N-Bisdesmethyl Tramadol should be optimized by direct infusion. A potential transition is m/z 250.2 -> 232.2.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of tramadol and its metabolites, which can serve as a benchmark for your method development for N-Bisdesmethyl Tramadol.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
N-desmethyltramadolPlasma2.5 - 3202.5[5]
O-desmethyltramadolPlasma0.5 - 300.00.5[6]
TramadolPlasma1.0 - 600.01.0[6]
Table 2: Recovery and Matrix Effect
AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
N-desmethyltramadolPlasmaProtein Precipitation85.5 - 106.3Not explicitly stated[7]
O-desmethyltramadolPlasmaProtein Precipitation~96%Not explicitly stated
TramadolPlasmaProtein Precipitation~96%Not explicitly stated

Signaling Pathways and Logical Relationships

The following diagram illustrates the interplay of factors contributing to and mitigating ion suppression in the LC-MS analysis of N-Bisdesmethyl Tramadol.

IonSuppressionFactors cluster_Causes Causes of Ion Suppression cluster_Analyte Analyte of Interest cluster_Mitigation Mitigation Strategies cluster_Outcome Desired Outcome Matrix Matrix Components (Phospholipids, Salts) Analyte rac N-Bisdesmethyl Tramadol Matrix->Analyte suppresses ionization MobilePhase Mobile Phase Additives (High Salt, TFA) MobilePhase->Analyte suppresses ionization Coelution Co-eluting Impurities Coelution->Analyte suppresses ionization SamplePrep Effective Sample Prep (SPE, LLE) SamplePrep->Matrix removes Result Reduced Ion Suppression & Accurate Quantification SamplePrep->Result Chromatography Optimized Chromatography (Gradient, Column Choice) Chromatography->Coelution separates from analyte Chromatography->Result MethodParams Appropriate MS Parameters (ESI/APCI, Polarity) MethodParams->Analyte optimizes detection MethodParams->Result

Caption: Factors influencing ion suppression and mitigation strategies.

References

Technical Support Center: Purity Analysis of rac N-Bisdesmethyl Tramadol, Hydrochloride Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of rac N-Bisdesmethyl Tramadol, Hydrochloride reference material. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metabolite of Tramadol, a centrally acting opioid analgesic.[1][2] As a reference material, it is a highly purified and characterized substance used for identification, purity assessment, and assay of N-Bisdesmethyl Tramadol in analytical testing.

Q2: What are the typical analytical techniques used for the purity analysis of this reference material?

A2: The most common analytical techniques for the purity analysis of this compound are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification and quantification.

Q3: What are the potential impurities that could be present in the reference material?

A3: Potential impurities may include residual starting materials from the synthesis, by-products, and degradation products. For tramadol and its metabolites, these can include other demethylated forms (O-desmethyltramadol, N,O-didesmethyltramadol), isomers (trans-isomers), and process-related impurities.[5][6][7]

Q4: How should the this compound reference material be stored?

A4: While specific storage conditions should always be followed as indicated on the Certificate of Analysis (CoA), typically, this reference material should be stored in a well-closed container, protected from light, at a controlled temperature, often refrigerated or frozen, to ensure its stability.

Q5: What is the importance of a stability-indicating method for the analysis of this compound?

A5: A stability-indicating method is crucial as it can accurately quantify the substance of interest without interference from any degradation products, excipients, or other impurities that may form over time or under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[4][8] This ensures the reliability of the purity assessment throughout the shelf life of the reference material.

Data Presentation

The following tables represent typical data that would be found on a Certificate of Analysis for a high-purity this compound reference material.

Table 1: Physicochemical Properties

PropertySpecification
AppearanceWhite to off-white solid
Molecular FormulaC₁₄H₂₂ClNO₂
Molecular Weight271.78 g/mol
SolubilityFreely soluble in methanol and water.

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Assay (on anhydrous basis)HPLC≥ 98.0%99.8%
Individual ImpurityHPLCNot More Than 0.5%Complies
Total ImpuritiesHPLCNot More Than 1.0%0.2%
Water ContentKarl FischerNot More Than 1.0%0.3%
Residual SolventsGC-HSMeets USP <467> requirementsComplies
Residue on IgnitionUSP <281>Not More Than 0.1%Complies

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This section details a representative stability-indicating HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.015 M Na₂HPO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 218 nm[3]

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

4. Sample Solution Preparation:

  • Prepare the sample solution in the same manner as the standard solution.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.

  • The tailing factor for the principal peak should not be more than 2.0.

  • The theoretical plates for the principal peak should be not less than 2000.

6. Analysis:

  • Inject the mobile phase as a blank.

  • Inject the standard and sample solutions.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution, accounting for any identified impurities.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer) system_suitability System Suitability Test (5 injections of Standard) prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution (1 mg/mL) prep_standard->system_suitability prep_sample Prepare Sample Solution (1 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis system_suitability->analysis If passes peak_integration Integrate Peak Areas analysis->peak_integration calculation Calculate Purity and Impurity Levels peak_integration->calculation report Generate Report calculation->report Troubleshooting_Guide start Start issue Identify HPLC Issue No Peaks Poor Peak Shape Shifting Retention Times Extraneous Peaks start->issue no_peaks_check Check Connections Verify Injection Detector On? Mobile Phase Flow? issue:e->no_peaks_check No Peaks peak_shape_check Column Overload? Contaminated Column? Incompatible Sample Solvent? Buffer pH Correct? issue:e->peak_shape_check Poor Peak Shape retention_time_check Mobile Phase Composition? Flow Rate Stable? Column Temperature? Column Equilibration? issue:e->retention_time_check Shifting Retention Times extra_peaks_check Contaminated Mobile Phase? Sample Contamination? Carryover from Previous Injection? issue:e->extra_peaks_check Extraneous Peaks solution Resolve Issue and Re-run no_peaks_check->solution peak_shape_check->solution retention_time_check->solution extra_peaks_check->solution

References

Storage and handling guidelines for rac N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting for rac N-Bisdesmethyl Tramadol, Hydrochloride.

Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the recommended storage conditions for this compound?

A: To ensure the integrity of the compound, it should be stored at room temperature in a cool, dry, and well-ventilated place.[1][2] The container should be kept tightly closed and preferably be the original packaging.[1][2][3] For security, store it in a locked area or one that is only accessible to authorized personnel.[3]

Q2: Is this compound sensitive to light?

A: Yes, the compound is light-sensitive.[1] It is crucial to store it in light-resistant containers to prevent degradation.[1]

Q3: What materials or chemicals are incompatible with this compound?

A: You should avoid storing this compound with strong oxidizing agents.[1]

Q4: How stable is the compound in solution?

Handling & Safety

Q5: What Personal Protective Equipment (PPE) is required when handling this compound?

A: When handling this compound, you must wear appropriate personal protective equipment, including safety goggles with side-shields, gloves, and a lab coat.[1][6] In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[1][6]

Q6: What are the primary safety precautions for handling this powder?

A: Handle the compound in accordance with good industrial hygiene and safety practices.[1] Work in a well-ventilated area, preferably under a fume hood, to avoid dust formation and inhalation.[1][3][6] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][3] Keep the compound away from heat and sources of ignition.[1] Always wash your hands thoroughly after handling.[1][3]

Disposal

Q7: How should I dispose of waste this compound?

A: All waste material and empty containers should be disposed of through an approved waste disposal plant, in accordance with all applicable local, regional, and national regulations.[1][3] Do not allow the product to enter drains or waterways.[1][3]

Troubleshooting Guides

Scenario 1: Accidental Spill of Powder

Q: What is the immediate procedure for a small powder spill in the lab?

A: First, ensure adequate ventilation and restrict access to the area.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1][7] Avoid generating dust clouds.[3] After removing the bulk material, clean the spill surface thoroughly to remove any residual contamination.[1][6]

Scenario 2: Personnel Exposure

Q: What first aid measures should be taken after accidental inhalation?

A: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell or breathing is difficult, seek immediate medical attention and call a poison center or physician.[1][3]

Q: What should I do in case of skin or eye contact?

A: For skin contact, immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.[3] For eye contact, rinse the eyes cautiously with plenty of water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention if irritation persists.

Q: What is the procedure for accidental ingestion?

A: Accidental ingestion is a medical emergency as the substance is toxic if swallowed.[1][3] Call a physician or a Poison Control Center immediately.[1] Do not induce vomiting.[1] If the person is conscious, rinse their mouth and provide a couple of glasses of water to drink.[3]

Scenario 3: Unexpected Experimental Results

Q: My analytical results are inconsistent. What should I check?

A: Inconsistent results can stem from compound degradation, improper sample handling, or instrument issues. First, verify the stability of your compound under your specific experimental conditions (solvent, temperature, light exposure). Prepare fresh solutions from the stock solid and re-run the analysis. If the issue persists, check instrument calibration and the purity of your standards and solvents.

Quantitative Data

Specific stability data for this compound is limited. Researchers should perform their own studies. The table below is a template for recording such data.

Table 1: Stability Study Data Template for this compound in Solution

Timepoint (Hours)Storage ConditionConcentration (µg/mL)% of Initial ConcentrationObservations
025°C (Room Temp)Initial Value100%Clear solution
225°C (Room Temp)
425°C (Room Temp)
825°C (Room Temp)
2425°C (Room Temp)
04°C (Refrigerated)Initial Value100%Clear solution
24°C (Refrigerated)
44°C (Refrigerated)
84°C (Refrigerated)
244°C (Refrigerated)

Experimental Protocols

Protocol: Solution Stability Assessment via HPLC

Objective: To determine the stability of this compound in a specific solvent over a defined period and under set storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile, Water)

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18)

  • 0.45 µm syringe filters

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of the compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL). This is your T=0 sample.

  • Sample Storage: Aliquot the working solution into several vials. Store them under the desired conditions (e.g., room temperature with light exposure, room temperature protected from light, 4°C).

  • Timepoint Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), retrieve a vial from each storage condition.[8]

  • HPLC Analysis:

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Analyze the sample using a validated, stability-indicating method. The mobile phase should be capable of separating the parent peak from any potential degradants.[8]

  • Data Analysis:

    • Calculate the concentration of the compound at each timepoint by comparing its peak area to the peak area at T=0.

    • Express the stability as a percentage of the initial concentration remaining.

    • A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Visualizations

Spill_Cleanup_Workflow A Spill Occurs B 1. Ensure Safety - Restrict Area - Wear full PPE - Remove ignition sources A->B C 2. Contain Spill - Cover with plastic sheet to prevent spreading B->C D 3. Clean Up Spill - Carefully sweep powder - Place in sealed container C->D E 4. Decontaminate - Clean spill surface thoroughly D->E F 5. Dispose Waste - Label container - Follow institutional guidelines E->F

Caption: Workflow for handling an accidental powder spill.

Troubleshooting_Logic_Tree Start Inconsistent Analytical Results Q1 Is the sample solution fresh? Start->Q1 Sol1 Action: Prepare fresh sample and standard solutions. Re-run analysis. Q1->Sol1 No Q2 Is the HPLC system calibrated and performing correctly? Q1->Q2 Yes A1_Yes Yes A1_No No End Issue likely resolved or identified. Sol1->End Sol2 Action: Run system suitability tests. Calibrate instrument as needed. Q2->Sol2 No Q3 Has the compound's stability been verified in the solvent and conditions used? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Action: Conduct a time-course stability study. Check for degradation products. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of rac N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the analgesic drug Tramadol. The following sections present a detailed overview of various analytical techniques, their performance characteristics, and the experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Method Performance Comparison

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of three commonly employed analytical techniques for the analysis of rac N-Bisdesmethyl Tramadol and its parent compounds.

ParameterUPLC-MS/MSGC-MSHPLC-Fluorescence
Analyte rac N-Bisdesmethyl Tramadol (NODT)Tramadol & O-desmethyltramadol (ODT)*Tramadol & O-desmethyltramadol (ODT)
Matrix Human PlasmaHuman Plasma / UrineHuman Plasma / Urine
Lower Limit of Quantitation (LLOQ) 2.5 ng/mL[1]7.5 - 10 ng/mL[2]1.25 - 2.5 ng/mL[2]
Linearity Range 2.5–320 ng/mL[1]7.5 - 300 ng/mL[2]1.25 - 500 ng/mL[2]
Intra-day Precision (%RSD) 6.2–8.7%[1]≤4.83%[2]2.5-9.9%[2]
Inter-day Precision (%RSD) 4.2–10.2%[1]≤4.68%[2]5.9-11.3%[2]
Accuracy 97.5–99.8%[1]>95%[2]Not explicitly stated in the provided results
Recovery 85.5–106.3%[1]96.3 - 97.6%[2]~87-90%[3]

*Note: While the GC-MS method is validated for Tramadol and ODT, its application to NODT would require specific validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

UPLC-MS/MS Method for rac N-Bisdesmethyl Tramadol in Human Plasma

This method is highly sensitive and specific for the simultaneous determination of Tramadol and its desmethylated metabolites, including rac N-Bisdesmethyl Tramadol (NODT).[1]

a. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of a mixture of acetonitrile and methanol under basic conditions.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Inject a portion of the supernatant into the UPLC-MS/MS system.

b. Chromatographic Conditions

  • Column: Octadecylsilyl column (e.g., 3-μm particle size)[1]

  • Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)[1]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Total Run Time: 10 minutes[1]

c. Mass Spectrometric Conditions

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Monitored Transitions:

    • Tramadol: m/z 264.2 → 58.2

    • O-desmethyltramadol (ODT): m/z 250.2 → 58.2

    • N-desmethyltramadol (NDT): m/z 250.2 → 232.2

    • N,O-didesmethyl tramadol (NODT): m/z 236.1 → 218.4

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Analysis MSMS->Data GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization Evaporation->Derivatization GC GC Separation Derivatization->GC Inject MS MS Detection (SIM) GC->MS Data Data Acquisition & Analysis MS->Data HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Back_Extraction Back Extraction LLE->Back_Extraction Aqueous_Layer Collect Aqueous Layer Back_Extraction->Aqueous_Layer HPLC HPLC Separation Aqueous_Layer->HPLC Inject Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Acquisition & Analysis Fluorescence->Data

References

A Comparative Analysis of Pharmacological Activity: rac N-Bisdesmethyl Tramadol vs. O-desmethyltramadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of two key tramadol metabolites: O-desmethyltramadol (M1) and racemic N,O-didesmethyltramadol (M5), referred to herein as rac N-Bisdesmethyl Tramadol. This analysis is based on published experimental data focusing on in vitro receptor binding and functional activity, providing a framework for understanding their respective contributions to the overall pharmacological profile of tramadol.

Introduction to Tramadol Metabolism

Tramadol is a centrally acting analgesic that undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes.[1][2] The two primary metabolic pathways are O-demethylation and N-demethylation. O-demethylation, catalyzed primarily by CYP2D6, produces O-desmethyltramadol (M1), the principal active metabolite responsible for the opioid-mediated analgesic effects of the parent drug.[2][3] N-demethylation, mediated by CYP3A4 and CYP2B6, forms N-desmethyltramadol (M2).[1][4] The metabolite rac N-Bisdesmethyl Tramadol (M5) is a secondary metabolite, formed through further metabolism of either M1 or M2.[2][3]

The metabolic conversion of tramadol is crucial for its analgesic efficacy, as the M1 metabolite exhibits a significantly higher affinity for the µ-opioid receptor than tramadol itself.[3][5]

Tramadol Metabolism Pathway cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) Tramadol->M1 CYP2D6 M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4, CYP2B6 M5 rac N-Bisdesmethyl Tramadol (N,O-didesmethyltramadol, M5) M1->M5 CYP3A4, CYP2B6 M2->M5 CYP2D6

Caption: Metabolic pathway of Tramadol to its primary (M1, M2) and secondary (M5) metabolites.

In Vitro Pharmacological Activity

The primary distinction in the activity of O-desmethyltramadol (M1) and rac N-Bisdesmethyl Tramadol (M5) lies in their affinity and efficacy at the µ-opioid receptor. M1 is a potent agonist at this receptor, whereas M5 displays significantly weaker binding.

Opioid Receptor Binding Affinity

Experimental data from radioligand binding assays demonstrate a substantial difference in affinity for the human µ-opioid receptor between the two metabolites. The (+)-enantiomer of M1 shows the highest affinity, which is approximately 30 times greater than that of racemic M5.

Table 1: µ-Opioid Receptor Binding Affinity

Compound Receptor Ki (nM) Source(s)
(+)-O-desmethyltramadol ((+)-M1) Human µ-opioid 3.4 [6]
(-)-O-desmethyltramadol ((-)-M1) Human µ-opioid 240 [6]
rac N-Bisdesmethyl Tramadol (M5) Human µ-opioid 100 [6]
rac-Tramadol Human µ-opioid 2400 [6]

(Ki = Inhibitory constant; a lower value indicates higher binding affinity.)

Monoamine Transporter Inhibition

Tramadol's analgesic effect is also attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][7] This action is primarily associated with the tramadol enantiomers themselves.[1] Studies have shown that the M1 metabolite has minimal to no significant inhibitory activity at serotonin or norepinephrine transporters.[8]

Comparative Mechanism of Action cluster_M1 O-desmethyltramadol (M1) cluster_M5 rac N-Bisdesmethyl Tramadol (M5) cluster_Transporters Monoamine Transporters M1_Node M1 Mu_Opioid µ-Opioid Receptor M1_Node->Mu_Opioid High Affinity (Ki = 3.4 nM for (+)-M1) M1_Transporter Analgesia Opioid-Mediated Analgesia Mu_Opioid->Analgesia M5_Node M5 Mu_Opioid_M5 µ-Opioid Receptor M5_Node->Mu_Opioid_M5 Lower Affinity (Ki = 100 nM) M5_Transporter SERT SERT NET NET M1_Transporter->SERT Negligible Activity M1_Transporter->NET Negligible Activity M5_Transporter->SERT Data Not Available M5_Transporter->NET Data Not Available

Caption: Primary molecular targets and relative activities of M1 and M5 metabolites.

In Vivo Activity and Physiological Relevance

The significant differences observed in vitro translate to distinct physiological roles. The high affinity of M1 for the µ-opioid receptor is the primary driver of tramadol's centrally-mediated analgesic effects.[9]

Conversely, the contribution of M5 to central analgesia is considered minimal. This is largely attributed to its physicochemical properties; M5 is a highly polar molecule, which results in very limited penetration of the blood-brain barrier (BBB).[10] Experimental studies in rats have shown that M5 hardly penetrates the cerebrospinal fluid (CSF), supporting its low potential for direct central nervous system activity.[10] Consequently, no significant in vivo analgesic activity has been reported for M5 following systemic administration.

Summary of Key Differences

FeatureO-desmethyltramadol (M1)rac N-Bisdesmethyl Tramadol (M5)
Metabolic Stage Primary MetaboliteSecondary Metabolite
µ-Opioid Affinity High (Ki = 3.4 nM for (+)-M1)Low (Ki = 100 nM)
SERT/NET Affinity NegligibleData Not Available / Presumed Negligible
BBB Penetration YesVery Limited / Poor
Analgesic Role Primary contributor to opioid analgesiaNegligible contributor to central analgesia

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assay (for µ-Opioid Receptor Affinity)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Preparation of Receptor Source: Membranes from cells stably expressing the cloned human µ-opioid receptor (e.g., CHO cells) are prepared and homogenized in a suitable buffer.

  • Competitive Binding: A fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]naloxone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compounds (M1, M5).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Radioligand Binding Assay Workflow start Start prep Prepare Membranes (hOPRM1-CHO cells) start->prep incubate Incubate: Membranes + [3H]Naloxone + Test Compound (M1 or M5) prep->incubate filter Rapid Filtration (Separates bound from free) incubate->filter count Liquid Scintillation Counting filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Monoamine Reuptake Assay

This assay measures a compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes.

  • Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., rat hypothalamus for norepinephrine, or cortex for serotonin).

  • Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled monoamine (e.g., [³H]norepinephrine or [³H]serotonin) is added to the mixture to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake process is terminated, typically by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined.

Conclusion

The experimental evidence clearly delineates the distinct pharmacological roles of O-desmethyltramadol (M1) and rac N-Bisdesmethyl Tramadol (M5). O-desmethyltramadol is the critical, highly active opioid metabolite that is primarily responsible for the µ-opioid receptor-mediated analgesia of tramadol. In contrast, rac N-Bisdesmethyl Tramadol is a secondary metabolite with substantially lower affinity for the µ-opioid receptor and poor ability to cross the blood-brain barrier. Consequently, its contribution to the central analgesic effects of tramadol is considered negligible. For researchers in drug development, focusing on the properties of M1 is paramount for understanding tramadol's efficacy and variability in patient response.

References

A Comparative Guide to the Analysis of Tramadol Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of tramadol and its primary metabolites found in urine. It is designed to offer objective, data-driven insights into the detection and quantification of these compounds, supported by established experimental protocols. Tramadol is a widely prescribed opioid analgesic, and monitoring its metabolites is crucial for clinical toxicology, pain management compliance, and forensic investigations.[1][2]

Overview of Tramadol Metabolism

Tramadol is extensively metabolized in the liver, primarily through two major Phase I pathways: O-demethylation and N-demethylation.[3][4] These reactions are catalyzed by cytochrome P450 (CYP) enzymes. Subsequently, the parent drug and its Phase I metabolites undergo Phase II conjugation reactions, forming glucuronides and sulfates, which are then excreted in the urine.[3][5]

The key metabolic steps are:

  • O-demethylation: Catalyzed by the enzyme CYP2D6, this pathway converts tramadol to O-desmethyltramadol (M1).[3][5][6] The M1 metabolite is pharmacologically significant as it has a much higher affinity for μ-opioid receptors than the parent drug and is a more potent analgesic.[5][7]

  • N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway forms N-desmethyltramadol (M2).[5][6]

  • Further Demethylation: The M1 and M2 metabolites can be further metabolized to secondary metabolites like N,O-didesmethyltramadol (M5).[3][5]

  • Phase II Conjugation: The parent drug and its metabolites are conjugated with glucuronic acid or sulfate to increase their water solubility for renal excretion.[3][5]

Approximately 30% of a tramadol dose is excreted unchanged in the urine, while about 60% is excreted as metabolites.[1][2][8]

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) cluster_excretion Renal Excretion Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4, CYP2B6 Tramadol_Conj Tramadol-Glucuronide/Sulfate Tramadol->Tramadol_Conj UGTs Urine Urine Tramadol->Urine ~30% Unchanged M5 N,O-didesmethyltramadol (M5) (Active) M1->M5 CYP3A4, CYP2B6 M1_Conj M1-Glucuronide/Sulfate M1->M1_Conj UGT2B7, UGT1A8 M2->M5 CYP2D6 M2->Urine M5->Urine M1_Conj->Urine Tramadol_Conj->Urine G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical A 1. Urine Sample Collection (≥3 mL, no preservatives) B 2. Sample Preparation (Centrifugation, Dilution with Internal Standard) A->B C 3. LC-MS/MS Injection B->C D 4. Chromatographic Separation (C18 Column) C->D E 5. Mass Spectrometric Detection (MRM Mode) D->E F 6. Data Processing (Peak Integration, Calibration) E->F G 7. Quantitative Result Reporting (ng/mL) F->G

References

Cross-Reactivity of rac N-Bisdesmethyl Tramadol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of tramadol's metabolite, rac N-Bisdesmethyl Tramadol (also known as N,N-didesmethyltramadol), and its related metabolite, N-desmethyltramadol, in commercially available immunoassays. Understanding the specificity of these assays is critical for accurate interpretation of toxicological screenings and in the development of new drug monitoring tools. This document summarizes quantitative data from various manufacturers, details experimental protocols for assessing cross-reactivity, and provides visual representations of the underlying principles.

Quantitative Cross-Reactivity Data

The cross-reactivity of tramadol metabolites varies significantly across different immunoassay kits. The following tables summarize the available data for N-desmethyltramadol. At present, specific cross-reactivity data for rac N-Bisdesmethyl Tramadol (N,N-didesmethyltramadol) is not commonly reported in the package inserts of major commercially available tramadol immunoassays. One study noted that N,N-didesmethyltramadol is considered to be without opioid activity, which may contribute to the limited focus on this metabolite in routine toxicological screening assays.[1]

Immunoassay KitManufacturerTarget AnalyteCutoff ConcentrationCross-ReactantCross-Reactant Concentration% Cross-Reactivity
Tramadol Urine HEIA ImmunalysisTramadol200 ng/mLN-desmethyltramadol450 ng/mL44.4%
ARK™ Tramadol Assay ARK DiagnosticsTramadol100 ng/mLN-desmethyltramadol150 ng/mL66.67%
DRI™ Tramadol Assay Thermo Fisher ScientificTramadol100 ng/mLN-desmethyltramadol150 ng/mL66.67%

It is important to note that N-desmethyltramadol has also been observed to cause false-positive results for phencyclidine (PCP) in some immunoassays, highlighting the potential for cross-reactivity with assays not specifically targeting tramadol.

Experimental Protocols

The determination of cross-reactivity in immunoassays is a critical component of assay validation. The general principle involves challenging the assay with various concentrations of a potentially cross-reacting substance and determining the concentration that produces a result equivalent to the assay's cutoff concentration for the target analyte.

General Protocol for Determining Percent Cross-Reactivity:
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the cross-reactant (e.g., rac N-Bisdesmethyl Tramadol) in a suitable solvent (e.g., methanol, drug-free urine).

  • Serial Dilutions: Perform serial dilutions of the stock solution in drug-free urine to create a range of concentrations to be tested.

  • Immunoassay Analysis: Analyze each dilution using the immunoassay according to the manufacturer's instructions.

  • Determination of Equivalence: Identify the concentration of the cross-reactant that produces a response equivalent to the assay's cutoff calibrator for the target analyte (e.g., tramadol).

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Cross-Reactant Producing Cutoff Response) x 100

Confirmatory Analysis:

All presumptive positive results from immunoassays should be confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods provide higher sensitivity and specificity, allowing for the definitive identification and quantification of the parent drug and its metabolites.

Visualizing Immunoassay Principles

The following diagrams illustrate the fundamental concepts of immunoassay technology and the mechanism of cross-reactivity.

G cluster_0 Competitive Immunoassay Principle Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Competes for Binding Bound_Complex Antibody-Analyte Complex Antibody-Labeled Analyte Complex Antibody->Bound_Complex Forms

Diagram 1: Competitive Immunoassay Principle

G cluster_1 Mechanism of Cross-Reactivity Target_Analyte Target Analyte (e.g., Tramadol) Antibody Antibody (specific for Target Analyte) Target_Analyte->Antibody High Affinity Binding Cross_Reactant Cross-Reactant (e.g., N-Desmethyl Tramadol) Cross_Reactant->Antibody Lower Affinity Binding Signal Signal Antibody->Signal Generates Signal

Diagram 2: Mechanism of Cross-Reactivity

Conclusion

The cross-reactivity of tramadol metabolites, particularly N-desmethyltramadol, is a significant consideration when interpreting results from urine drug screening immunoassays. While specific data for rac N-Bisdesmethyl Tramadol is limited in publicly available manufacturer documentation, understanding the cross-reactivity profiles of related metabolites provides valuable insight into assay performance. For definitive identification and quantification, especially in clinical and forensic settings, confirmatory analysis using mass spectrometry is essential. Researchers and drug development professionals should be aware of these immunoassay limitations and consider them in their experimental designs and data interpretation.

References

A Comparative Guide to the Inter-laboratory Analysis of rac-N-Bisdesmethyl Tramadol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methodologies for the quantification of racemic N-Bisdesmethyl Tramadol (NDT), a key metabolite of Tramadol. The data and protocols presented are compiled from validated methods published in peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing appropriate analytical techniques.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for the determination of N-Bisdesmethyl Tramadol and its related compounds in biological matrices. These methods, developed and validated in different laboratories, provide a baseline for expected performance.

MethodAnalyte(s)MatrixLLOQ (ng/mL)Linearity (ng/mL)Intra-Assay Precision (% RSD)Inter-Assay Precision (% RSD)Intra-Assay Accuracy (%)
LC-MS/MS[1] Tramadol, ODT, NDT, NODTHuman Plasma2.52.5–3203.4–7.93.2–6.389.2–105.2
GC-MS[2] Tramadol, ODT, NDTHuman Urine2010–10001.29–6.481.28–6.8491.79–106.89
HPLC-Fluorescence[3] Tramadol, ODT, NDT, M5Human Plasma, Saliva, UrineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
LC-MS/MS[4] Tramadol, ODTHuman Plasma22-300<10.1<6.7-9.9 to 10.4

ODT: O-Desmethyl Tramadol; NDT: N-Bisdesmethyl Tramadol (also referred to as N-desmethyltramadol or M2); NODT: N,O-Didesmethyl Tramadol; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for the quantification of N-Bisdesmethyl Tramadol.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[1]

  • Sample Preparation: A simple protein precipitation method is employed.

  • Chromatographic Separation:

    • Column: Octadecylsilyl column (3 µm particle size).

    • Mobile Phase: An isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v).

    • Total Run Time: 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion multiple reaction monitoring (MRM).

  • Quantification: Calibration curves were established in human plasma, demonstrating linearity over the specified concentration range. The lower limit of quantification was determined as the concentration at which the relative standard deviation (RSD) does not exceed 20%.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine[2]

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction with methyl-tert-butyl ether (MTBE).

    • Back Extraction: Back extraction with 0.1 M hydrochloric acid.

    • Internal Standard: Proadifen (SKF525A) is used as the internal standard.

  • Chromatographic Separation: Gas chromatography is used to separate the analytes.

  • Mass Spectrometry: Mass spectrometry is used for detection and quantification.

  • Quantification: Calibration curves were prepared and validated to be linear over the concentration range of 10-1000 ng/mL.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of N-Bisdesmethyl Tramadol in a biological matrix, from sample receipt to final data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting Sample Receive Biological Sample (e.g., Plasma, Urine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Perform Extraction (e.g., LLE, SPE, Protein Precipitation) InternalStandard->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Chromatography Chromatographic Separation (LC or GC) Evaporation->Chromatography MassSpec Mass Spectrometric Detection (MS/MS or MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification Report Generate Report Quantification->Report

Generalized workflow for N-Bisdesmethyl Tramadol analysis.

References

A Comparative Guide to the Quantitative Analysis of rac-N-Bisdesmethyl Tramadol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comparative overview of various analytical methods for the quantification of racemic N-Bisdesmethyl Tramadol (NDT), a key metabolite of the analgesic drug Tramadol.

This document outlines the performance characteristics of different analytical techniques, supported by experimental data from published studies. Detailed methodologies are provided for key experiments, and a generalized experimental workflow is visualized to aid in understanding the analytical process.

Comparative Performance of Analytical Methods

The choice of an analytical method for the quantification of rac-N-Bisdesmethyl Tramadol is often dictated by the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the quantitative performance of various methods reported in the literature.

Analytical MethodMatrixLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
LC-MS/MS [1][2][3]Human Plasma2.5 - 320[1]2.5[1]89.2 - 106.2[1]Intra-day: 1.6 - 10.2, Inter-day: 1.6 - 10.2[1]
Human Plasma3.13 - 400[2]3.13[2]94.2 - 108.3[2]Intra-day & Inter-day: 0.5 - 6.0[2]
Whole Blood0.25 - 250[3]0.125 - 0.50[3]83 - 114[3]Repeatability: 2 - 6, Intermediate: 2 - 7[3]
GC-MS [4]Human Urine10 - 10002091.79 - 106.89Intra-assay: 1.29 - 6.48, Inter-assay: 1.28 - 6.84[4]
LC-Fluorescence [5]Wastewater0.056 - 0.3920.02870.3 - 108.7Intra-day: < 13.8, Inter-day: < 16.7[5]
HPLC-UV [6]Human PlasmaNot Specified5Within ICH guidelinesWithin ICH guidelines[6]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma

This method offers high sensitivity and selectivity for the quantification of NDT in complex biological matrices.

  • Sample Preparation: Plasma samples (0.5 mL) are subjected to protein precipitation with acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.[7] Alternatively, liquid-liquid extraction under basic conditions (pH 11) can be employed.[3]

  • Chromatographic Separation: A chiral column, such as an alpha-1-acid glycoprotein (AGP) column, is used to separate the enantiomers of NDT.[3] The mobile phase typically consists of a mixture of ammonium acetate buffer and acetonitrile.[3]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion multiple-reaction monitoring (MRM) mode.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine

GC-MS provides a robust and reliable method for the determination of NDT in urine samples.

  • Sample Preparation: Urine samples undergo liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether (MTBE), followed by a back-extraction with hydrochloric acid.[4]

  • Derivatization: The extracted analytes are often derivatized to improve their volatility and chromatographic properties.

  • Chromatographic Separation: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is used for separation.

  • Mass Spectrometric Detection: The mass spectrometer is operated in the electron ionization (EI) mode, and quantification is achieved by selected ion monitoring (SIM).

Liquid Chromatography with Fluorescence Detection (LC-Fluorescence) for Wastewater

This method is suitable for the analysis of NDT in environmental samples like wastewater.

  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode cation exchange (MCX) cartridges is used to extract and concentrate the analytes from wastewater samples.[5]

  • Chromatographic Separation: Enantioselective separation is achieved using a chiral column, such as a Lux Cellulose-4 column, with an isocratic mobile phase of hexane and ethanol containing a modifier like diethylamine.[5]

  • Fluorescence Detection: The native fluorescence of the analytes is monitored at specific excitation and emission wavelengths.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the quantification of rac-N-Bisdesmethyl Tramadol.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_DataProcessing Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE, or PPT) SampleCollection->Extraction Matrix Removal Concentration Concentration & Reconstitution Extraction->Concentration Analyte Isolation Chromatography Chromatographic Separation (e.g., LC or GC) Concentration->Chromatography Injection Detection Detection (e.g., MS/MS, Fluorescence) Chromatography->Detection Elution DataAcquisition Data Acquisition Detection->DataAcquisition Signal Output Quantification Quantification & Reporting DataAcquisition->Quantification Integration & Calibration

Caption: A generalized workflow for the quantification of rac-N-Bisdesmethyl Tramadol.

References

Navigating the Analytical Landscape: A Comparative Guide to rac N-Bisdesmethyl Tramadol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of tramadol and its metabolites, this guide offers a comprehensive comparison of analytical methods for the quantification of racemic N-Bisdesmethyl Tramadol. We delve into the critical performance characteristics of linearity and detection range, presenting supporting experimental data and detailed methodologies to inform your assay selection and development.

The accurate quantification of N-Bisdesmethyl Tramadol, a significant metabolite of the analgesic drug tramadol, is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of performance characteristics. This guide provides a comparative overview of these methods, with a focus on linearity and the range of detection.

Performance Comparison: Linearity and Detection Limits

The following table summarizes the linearity and lower limits of quantification (LLOQ) or limits of quantification (LOQ) for rac N-Bisdesmethyl Tramadol in various biological matrices as reported in published literature. These parameters are fundamental in determining the working range of an assay and its sensitivity.

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ/LOQ (ng/mL)Source
LC-MS/MSHuman Plasma2.5–3202.5[1][2]
LC-MS/MSHuman Plasma0.1-300 (total concentration)0.1[3]
GC-MSHuman Urine10–100020[4]
LC-MS/MSHuman Urine25-1500Not Specified
Enantioselective LC-fluorescenceWastewater0.056 - 0.3920.028[5]

Experimental Methodologies: A Closer Look

The performance of an assay is intrinsically linked to its experimental protocol. Below are detailed methodologies for the key analytical techniques used to determine the linearity and range of detection for rac N-Bisdesmethyl Tramadol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma

This method is widely employed for its high sensitivity and selectivity in complex biological matrices.

  • Sample Preparation: A common approach involves protein precipitation. To a 100 µL plasma sample, an internal standard (e.g., a deuterated analog of the analyte) is added, followed by 300 µL of acetonitrile to precipitate proteins. The sample is then vortexed and centrifuged. The resulting supernatant is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent, such as methanol, before injection into the LC-MS/MS system.[6] An alternative is liquid-liquid extraction using a solvent like methyl t-butyl ether.[3]

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. An isocratic mobile phase, for instance, a mixture of methanol and 0.15% formic acid in water (35:65, v/v), can be used.[1][2]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for N-Bisdesmethyl Tramadol are monitored to ensure selectivity and accurate quantification.[1][2]

  • Linearity and LLOQ Determination: Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against a series of known concentrations. The linearity of the method is established over a concentration range where the response is directly proportional to the concentration. The LLOQ is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically with a relative standard deviation (RSD) not exceeding 20%.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine

GC-MS offers a robust alternative for the analysis of N-Bisdesmethyl Tramadol, particularly in urine samples.

  • Sample Preparation: Sample preparation often involves liquid-liquid extraction. For instance, urine samples can be extracted with methyl-tert-butyl ether, followed by a back-extraction with hydrochloric acid.[4] Derivatization may be required to improve the volatility and chromatographic properties of the analyte.

  • Chromatographic Separation: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used for separation. The oven temperature is programmed to achieve optimal separation of the analytes.

  • Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for N-Bisdesmethyl Tramadol are monitored for quantification.

  • Linearity and LOQ Determination: Similar to LC-MS/MS, calibration curves are generated using standards of known concentrations. The linearity is assessed over a defined range, and the LOQ is established as the lowest concentration that can be quantified with acceptable precision and accuracy.[4]

Visualizing the Workflow

To provide a clearer understanding of the process involved in determining the linearity and range of an assay, the following diagram illustrates a typical experimental workflow.

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spike with Analyte & Internal Standard Matrix->Spiking Extraction Extraction (LLE, SPE, PP) Spiking->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Linearity_Range Determine Linearity & Range Calibration_Curve->Linearity_Range LLOQ_Determination Determine LLOQ Linearity_Range->LLOQ_Determination

Caption: A generalized workflow for the validation of an analytical assay, from sample preparation to the determination of linearity and the lower limit of quantification.

References

A Comparative Guide to Certified Reference Materials for Tramadol Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of certified reference materials (CRMs) for the analysis of Tramadol and its metabolites, with a focus on rac N-Bisdesmethyl Tramadol, Hydrochloride. The information presented herein is intended to assist researchers in selecting the most appropriate reference materials for their analytical needs, ensuring accuracy and reliability in quantitative and qualitative analyses.

Introduction to Tramadol Metabolism and Reference Materials

Tramadol, a widely used synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through N- and O-demethylation via cytochrome P450 enzymes (CYP2B6, CYP3A4, and CYP2D6). The major metabolites include N-desmethyltramadol (M2) and O-desmethyltramadol (M1), with M1 being a more potent analgesic than the parent compound. Accurate quantification of these metabolites is crucial in clinical and forensic toxicology, as well as in pharmacokinetic and drug metabolism studies. Certified reference materials are indispensable for the validation of analytical methods, calibration of instruments, and ensuring the traceability of measurement results.

This guide focuses on the comparison of this compound CRM with its relevant alternatives, including other key metabolites and their isotopically labeled counterparts, which are essential for use as internal standards in mass spectrometry-based methods.

Comparison of Certified Reference Materials

The selection of a suitable CRM depends on the specific analytical method and the target analyte. Below is a comparison of the key certified reference materials available for the analysis of Tramadol metabolites.

Certified Reference MaterialChemical FormulaMolecular WeightPurity/ConcentrationFormatKey Application
This compound C₁₄H₂₂ClNO₂271.78Neat MaterialSolidPrimary standard for N,N-didesmethyltramadol
O-Desmethyl-cis-tramadol Hydrochloride C₁₅H₂₃NO₂ · HCl285.81≥98% or 1.0 mg/mLSolid or SolutionPrimary standard for O-desmethyltramadol (M1)
N-Desmethyl-cis-tramadol HCl C₁₅H₂₂D₃NO₂ · HCl288.831.0 mg/mL or 100 µg/mLSolutionPrimary standard for N-desmethyltramadol (M2)
O-Desmethyl-cis-tramadol-d₆ Hydrochloride (CRM) [1]C₁₅H₁₇D₆NO₂ · HCl291.81 mg/mL or 100 µg/mLSolutionInternal standard for O-desmethyltramadol
rac N-Desmethyl Tramadol-d₃ Hydrochloride [2]C₁₅H₂₀D₃NO₂ · HCl288.83Neat MaterialSolidInternal standard for N-desmethyltramadol

Performance in Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of drug metabolites. The use of isotopically labeled internal standards is crucial for achieving high accuracy and precision.

AnalyteCRM UsedInternal StandardMatrixLinear Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD%)Reference
N-desmethyl-tramadolN-Desmethyl-cis-tramadol HClTramadol-d₆Urine25 - 150025Not ReportedNot Reported
O-desmethyltramadolO-Desmethyl-cis-tramadol HClO-desmethyl-cis-tramadol-d₆Plasma7.55 - 759.997.55Not ReportedNot Reported[3]
Tramadol & MetabolitesTramadol, ODT, NDT standardsTramadol-¹³C-D₃, ODT-d₆Whole Blood0.25 - 2500.125 - 0.5083 - 1142 - 7Not Found
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of Tramadol and its metabolites, often requiring derivatization to improve volatility and chromatographic properties.

AnalyteCRM UsedInternal StandardMatrixLinear Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD%)Reference
O-desmethyltramadolO-desmethyltramadol standardMedazepamHuman Plasma7.5 - 3007.5>95≤4.68[4]
Tramadol & MetabolitesTramadol, ODMT, NDMT standardsMethapyrileneBlood, Urine, TissueNot specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for sample preparation and analysis based on published methods.

Protocol 1: LC-MS/MS Analysis of Tramadol and Metabolites in Human Plasma

This protocol is a generalized procedure based on common practices in the cited literature.

1. Sample Preparation: Protein Precipitation

  • To 200 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (e.g., O-desmethyl-cis-tramadol-d₆).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Bisdesmethyl Tramadol: To be determined empirically

    • O-Desmethyltramadol: m/z 250.2 -> 58.1

    • O-Desmethyl-cis-tramadol-d₆: m/z 256.2 -> 62.1

Protocol 2: GC-MS Analysis of Tramadol and Metabolites in Urine

This protocol is a generalized procedure based on common practices in the cited literature.[5]

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • To 1 mL of urine, add an internal standard (e.g., methapyrilene) and 1 mL of 100mM sodium acetate buffer (pH 4.5).

  • Load the mixture onto a conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with deionized water, followed by methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of propionic anhydride and heat at 70°C for 20 minutes for derivatization.

  • Evaporate the derivatizing agent and reconstitute in ethyl acetate for injection.

2. GC-MS Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selective Ion Monitoring (SIM).

  • Monitored Ions:

    • Derivatized N-Bisdesmethyl Tramadol: To be determined empirically

    • Derivatized O-Desmethyltramadol: To be determined empirically

Visualizations

Tramadol Metabolism Pathway

Tramadol_Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (active) Tramadol->M1 CYP2D6 M2 N-desmethyltramadol (M2) Tramadol->M2 CYP2B6, CYP3A4 M5 N,O-didesmethyltramadol (M5) M1->M5 CYP2B6, CYP3A4 PhaseII Phase II Metabolites (Glucuronides/Sulfates) M1->PhaseII M2->M5 CYP2D6 M2->PhaseII M5->PhaseII

Caption: Simplified metabolic pathway of Tramadol.

General Workflow for CRM-based Bioanalysis

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with CRM & Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, PPT) Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quant Quantification using Calibration Curve Analysis->Quant Report Reporting of Results Quant->Report

Caption: General workflow for bioanalysis using CRMs.

Conclusion

The selection of an appropriate Certified Reference Material is fundamental to the development of robust and reliable analytical methods for Tramadol and its metabolites. This compound serves as a crucial standard for the quantification of this specific metabolite. For comprehensive metabolic profiling, its use in conjunction with CRMs for other major metabolites like O-desmethyltramadol and N-desmethyltramadol is recommended. Furthermore, the use of isotopically labeled internal standards, such as O-desmethyl-cis-tramadol-d₆ and rac N-Desmethyl Tramadol-d₃, is best practice for achieving the highest levels of accuracy and precision in mass spectrometry-based bioanalytical methods. Researchers should consult the Certificates of Analysis for specific lots of CRMs to obtain certified purity and uncertainty values to ensure the quality of their analytical results.

References

A Comparative Guide to the Extraction of rac-N,N-Bisdesmethyl Tramadol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate extraction of drug metabolites is a critical step in pharmacokinetic and toxicological studies. This guide provides a detailed comparison of the most common methods for the extraction of rac-N,N-Bisdesmethyl Tramadol, a metabolite of the analgesic drug Tramadol, from biological matrices.

This publication offers an objective comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methodologies, supported by experimental data from peer-reviewed studies. Detailed protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is contingent on various factors, including the nature of the biological matrix, the required sensitivity of the analytical method, and the available laboratory resources. Below is a summary of the performance of different extraction techniques for rac-N,N-Bisdesmethyl Tramadol and its related compounds.

MethodMatrixRecovery (%)Limit of Quantification (LOQ)Key Advantages
Solid-Phase Extraction (SPE) Human Plasma> 91%[1]8.5 µg/L[1]High selectivity, cleaner extracts, potential for automation.[2]
Human Urine> 91%[1]3.5 µg/L[1]Effective for complex matrices.[1]
Rat PlasmaNot Specified0.1 ng/mL (for N-desmethyltramadol)[3]Good for low concentration analytes.[3]
Liquid-Liquid Extraction (LLE) Human Urine98.21% (for N-desmethyltramadol)[4]20 ng/mL (for N-desmethyltramadol)[4]Simple, cost-effective.[4]
Human PlasmaNot SpecifiedNot SpecifiedWidely applicable.
Dispersive Liquid-Liquid Microextraction (DLLME) Aqueous & Biological Samples99.2% (for Tramadol)[5]0.08 µg/L (for Tramadol)[5]Rapid, high enrichment factor, minimal solvent usage.[5]

Experimental Protocols

The following sections provide detailed experimental protocols for the Solid-Phase Extraction and Liquid-Liquid Extraction of rac-N,N-Bisdesmethyl Tramadol and other Tramadol metabolites from biological samples.

Solid-Phase Extraction (SPE) Protocol for Human Plasma and Urine

This protocol is adapted from a method developed for the determination of tramadol in biological fluids using a molecularly imprinted polymer.[1]

Materials:

  • SPE cartridges (e.g., Molecularly Imprinted Polymer cartridges)

  • Methanol

  • Acetonitrile

  • Deionized water

  • Formic acid

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment:

    • For plasma: To 1 mL of plasma, add a suitable internal standard and vortex.

    • For urine: To 1 mL of urine, add a suitable internal standard and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a solution of 10% acetonitrile in water.

    • Wash the cartridge with 1 mL of a solution of 0.1% formic acid in water.

  • Elution:

    • Elute the analytes with 1 mL of a solution of 10% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Liquid-Liquid Extraction (LLE) Protocol for Human Urine

This protocol is based on a method for the simultaneous determination of tramadol and its metabolites in human urine by gas chromatography-mass spectrometry.[4]

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 1 mL of urine sample, add a suitable internal standard and vortex.

    • Adjust the pH of the sample to basic conditions (e.g., pH 12) using sodium hydroxide solution.

  • Extraction:

    • Add 5 mL of methyl-tert-butyl ether (MTBE) to the sample.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Back Extraction:

    • Transfer the organic layer to a clean tube.

    • Add 200 µL of 0.1 M hydrochloric acid.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Analysis:

    • Collect the aqueous layer for analysis by GC-MS or LC-MS.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the extraction and analysis of rac-N,N-Bisdesmethyl Tramadol and the metabolic pathway of Tramadol.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) ISTD Add Internal Standard Sample->ISTD pH_Adjust pH Adjustment ISTD->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE or LLE Liquid-Liquid Extraction (LLE) pH_Adjust->LLE Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation Chromatography Chromatographic Separation (LC/GC) Evaporation->Chromatography Detection Mass Spectrometry (MS/MS) Chromatography->Detection

Caption: General workflow for the extraction and analysis of Tramadol metabolites.

Tramadol_Metabolism Tramadol Tramadol M1 O-Desmethyltramadol (M1) Tramadol->M1 CYP2D6 (O-demethylation) M2 N-Desmethyltramadol (M2) Tramadol->M2 CYP3A4/2B6 (N-demethylation) M5 N,O-Didesmethyltramadol (M5) M1->M5 N-demethylation M3 N,N-Didesmethyltramadol (M3) M2->M3 N-demethylation

Caption: Metabolic pathway of Tramadol.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Tramadol and its N-demethylated Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of tramadol and its principal active metabolite, O-desmethyltramadol (M1), supported by experimental data and methodologies.

This guide provides a detailed comparison of the pharmacokinetic profiles of the centrally acting analgesic tramadol and its pharmacologically active N-demethylated metabolite, O-desmethyltramadol (M1). Understanding the distinct pharmacokinetic characteristics of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and ensuring patient safety. This document summarizes key quantitative data, outlines typical experimental protocols for their analysis, and visually represents the metabolic pathway and experimental workflow.

Pharmacokinetic Data Summary

The pharmacokinetic properties of tramadol and its active metabolite M1 differ significantly, influencing the onset, intensity, and duration of the analgesic effect. Tramadol is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP2B6.[1][2] The O-demethylation of tramadol by CYP2D6 produces O-desmethyltramadol (M1), a metabolite with a significantly higher affinity for μ-opioid receptors than the parent compound.[3][4]

The following table summarizes the key pharmacokinetic parameters for tramadol and its N-demethylated metabolite, M1, based on data from various studies. These values can be influenced by factors such as dosage form, patient genetics (particularly CYP2D6 polymorphism), and co-administered drugs.[2][5]

ParameterTramadolO-desmethyltramadol (M1)
Peak Plasma Concentration (Cmax) ~300 ng/mL (after a single 100 mg oral dose)[6]18–26% of the parent drug's Cmax[6]
Time to Peak Plasma Concentration (Tmax) 1-3 hours (oral administration)[6]Approximately 1.4 hours longer than tramadol[6]
Elimination Half-life (t1/2) 6.3 ± 1.4 hours[3]~9 hours[3]
Area Under the Curve (AUC) Varies with dose and formulation.[7][8]Generally lower than tramadol.[7][8]
Protein Binding 20%[3]Not explicitly stated, but likely low.
Bioavailability 68% (oral)[3]Dependent on tramadol's metabolism.
Primary Route of Elimination Renal (95% as metabolites)[3]Renal

Experimental Protocols

The determination of tramadol and its metabolites in biological matrices is typically achieved through validated analytical methods. A common approach involves the following steps:

1. Sample Collection and Preparation:

  • Biological Matrix: Blood (plasma or serum), urine, or saliva samples are collected from subjects at predetermined time points following drug administration.[6][9]

  • Sample Preparation: To isolate the analytes of interest and remove interfering substances, a sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.[9] For instance, LLE might be performed using a solvent like tert-butyl methyl ether in an alkaline medium.[9]

2. Analytical Method:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is a widely used technique.[10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying tramadol and its metabolites.[5][12]

  • Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is typically used to separate tramadol and its metabolites. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.

  • Detection: For fluorescence detection, specific excitation and emission wavelengths are set for tramadol and its metabolites.[11] In LC-MS/MS, specific mass transitions (m/z) for the parent and product ions of each analyte and their internal standards are monitored for quantification.[5]

3. Data Analysis:

  • Pharmacokinetic Parameters: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.[13] Specialized software like WinNonlin can be utilized for these calculations.[14]

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of tramadol and a typical experimental workflow for pharmacokinetic analysis.

Metabolic Pathway of Tramadol cluster_enzymes Metabolizing Enzymes Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active) Tramadol->M1 O-demethylation M2 N-desmethyltramadol (M2) Tramadol->M2 N-demethylation Excretion Renal Excretion Tramadol->Excretion M5 N,O-didesmethyltramadol (M5) (Active) M1->M5 N-demethylation Glucuronide_Conjugates Glucuronide/Sulfate Conjugates (Inactive) M1->Glucuronide_Conjugates Phase II Metabolism M1->Excretion M2->M5 O-demethylation M2->Excretion M5->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion CYP2D6 CYP2D6 CYP3A4_CYP2B6 CYP3A4 / CYP2B6 UGTs UGTs

Caption: Metabolic pathway of tramadol to its N-demethylated metabolites.

Experimental Workflow for Pharmacokinetic Analysis A Drug Administration (e.g., Oral Tramadol) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (LLE or SPE) C->D E LC-MS/MS Analysis D->E F Data Acquisition (Concentration vs. Time) E->F G Pharmacokinetic Modeling (e.g., Non-compartmental analysis) F->G H Determination of PK Parameters (Cmax, Tmax, t1/2, AUC) G->H

Caption: A typical experimental workflow for pharmacokinetic analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of rac N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed procedural information for the proper disposal of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of Tramadol. Adherence to these guidelines is essential to maintain a safe laboratory environment and to comply with regulatory standards.

Disposal Procedures

The fundamental principle for the disposal of this compound is to manage it as a hazardous waste, requiring adherence to all applicable national and local regulations. Improper disposal can lead to environmental contamination and potential harm to human health.

Step-by-Step Disposal Protocol:

  • Container Management: Do not empty the contents into drains or mix with other waste. Keep the compound in its original, properly labeled container.[1] This prevents accidental reactions and ensures waste handlers are aware of the contents.

  • Handling of Empty Containers: Uncleaned containers should be treated with the same precautions as the product itself and disposed of as hazardous waste.[1]

  • Spill Management: In the event of a spill, it is crucial to prevent the substance from entering drains.[1]

    • Contain the spill to prevent it from spreading.

    • Carefully collect the spilled material using an appropriate absorbent.

    • Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[2][3]

  • Professional Disposal: The final step is to transfer the waste to an approved and licensed waste disposal company.[1] These facilities are equipped to handle and neutralize hazardous chemical waste in an environmentally responsible manner.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

cluster_preparation Preparation for Disposal cluster_spill Spill Containment (If Applicable) cluster_final Final Disposal A Identify Waste (this compound) B Keep in Original Labeled Container A->B Do not mix with other waste F Store Securely in a Designated Waste Area B->F C Contain Spill D Collect with Absorbent Material C->D E Place in Sealed Container D->E E->F G Arrange for Pickup by an Approved Waste Disposal Service F->G H Complete Waste Manifest Documentation G->H

Disposal workflow for this compound.

Quantitative Data

Currently, there is no publicly available quantitative data, such as specific concentration limits for disposal or detailed experimental protocols for the neutralization of this compound. The general guideline is to treat the compound as a toxic substance and to avoid any release into the environment.[1]

Safety and Handling Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or fumes.[1] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[1]

By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling rac N-Bisdesmethyl Tramadol, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of Tramadol. Given its classification as a potent pharmaceutical compound and an opioid, stringent safety measures are imperative to mitigate risks of occupational exposure.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this compound. The following table summarizes the recommended PPE based on risk assessment for handling potent compounds.

PPE ComponentSpecificationPurpose
Gloves Double nitrile glovesTo prevent dermal absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.[4][5]
Lab Coat Disposable, fluid-resistant lab coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling powders or if there is a risk of aerosolization.[4]
Additional Protection Sleeve coversTo provide extra protection against contamination of the arms.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to ensure safety.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated handling area, preferably a certified chemical fume hood or a containment glove box.[3]

    • Have spill cleanup materials readily available.

  • Weighing and Aliquoting:

    • Perform all manipulations of powdered compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3]

    • Use dedicated spatulas and weighing boats.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Remove PPE in the designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, wipes, and disposable lab coats, in a designated, labeled hazardous waste container.

  • Unused Compound:

    • Unused or expired compound should be disposed of as hazardous chemical waste.

    • For disposal, mix the compound with an inert material such as dirt or cat litter in a sealed plastic bag before placing it in the hazardous waste container.[6][7]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container.

  • Waste Pickup:

    • Arrange for disposal through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[1][2]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don PPE prep_area Prepare Handling Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Potent Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.